HIV-1 inhibitor-22
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H26N6O3S |
|---|---|
Molecular Weight |
550.6 g/mol |
IUPAC Name |
2-[4-[4-[(E)-2-cyanoethenyl]-2,6-dimethylanilino]-6,7-dimethoxyquinazolin-2-yl]sulfanyl-N-(4-cyanophenyl)acetamide |
InChI |
InChI=1S/C30H26N6O3S/c1-18-12-21(6-5-11-31)13-19(2)28(18)35-29-23-14-25(38-3)26(39-4)15-24(23)34-30(36-29)40-17-27(37)33-22-9-7-20(16-32)8-10-22/h5-10,12-15H,17H2,1-4H3,(H,33,37)(H,34,35,36)/b6-5+ |
InChI Key |
GIFXBYKFZXYXAH-AATRIKPKSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1NC2=NC(=NC3=CC(=C(C=C32)OC)OC)SCC(=O)NC4=CC=C(C=C4)C#N)C)/C=C/C#N |
Canonical SMILES |
CC1=CC(=CC(=C1NC2=NC(=NC3=CC(=C(C=C32)OC)OC)SCC(=O)NC4=CC=C(C=C4)C#N)C)C=CC#N |
Origin of Product |
United States |
Foundational & Exploratory
"HIV-1 inhibitor-22" discovery and synthesis
An In-depth Technical Guide to a Novel Class of Potent HIV-1 Protease Inhibitors
This whitepaper provides a detailed overview of the discovery, synthesis, and biological evaluation of a novel class of potent human immunodeficiency virus type 1 (HIV-1) protease inhibitors. While the designation "HIV-1 inhibitor-22" is not a standardized nomenclature, this document focuses on a representative compound from a series of inhibitors featuring a bicyclic oxazolidinone scaffold, which has demonstrated exceptional potency and a favorable resistance profile. This guide is intended for researchers, scientists, and drug development professionals in the field of antiretroviral therapy.
Discovery and Design Rationale
The development of new HIV-1 protease inhibitors (PIs) is driven by the need to overcome drug resistance to existing therapies. A key strategy in the design of next-generation PIs is to maximize interactions with the backbone of the protease enzyme, as the backbone structure is less prone to mutation than the side chains of the active site residues.
The discovery of this class of inhibitors was guided by a structure-based design approach. The central hypothesis was that incorporating a novel bicyclic oxazolidinone scaffold as the P2 ligand would lead to enhanced binding affinity and improved antiviral potency. This design strategy aims to establish strong hydrogen bonding interactions with the backbone amide NH of Asp29 in the S2 subsite of the HIV-1 protease.
Synthesis of a Representative Inhibitor
The synthesis of this class of inhibitors involves a multi-step sequence. A key feature is the enantioselective synthesis of the bicyclic oxazolidinone core, which can be achieved via an o-iodoxybenzoic acid (IBX) mediated cyclization. The final inhibitor is assembled by coupling the activated bicyclic oxazolidinone carbonate with a hydroxyethylamine sulfonamide isostere.
Biological Activity
A representative inhibitor from this series, designated as compound 4k in the primary literature, has demonstrated exceptional potency against wild-type HIV-1 protease and in cell-based antiviral assays.[1]
| Parameter | Value | Description |
| Ki | 40 pM | Enzyme inhibition constant against wild-type HIV-1 protease. |
| IC50 | 31 nM | 50% inhibitory concentration in a cell-based antiviral assay (MT-4 cells). |
| Resistance Profile | Maintained activity | Showed comparable fold-changes in antiviral activity against multi-drug resistant HIV-1 variants when compared to Darunavir. |
Mechanism of Action
Like other HIV-1 protease inhibitors, this class of compounds acts as a competitive inhibitor of the viral protease. The HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving the Gag and Gag-Pol polyproteins into mature, functional proteins. By blocking the active site of the protease, these inhibitors prevent this cleavage, resulting in the production of immature, non-infectious virions. The high potency of this inhibitor class is attributed to the strong hydrogen bonding and van der Waals interactions of the bicyclic oxazolidinone scaffold within the S2 subsite of the protease active site.[2]
Experimental Protocols
HIV-1 Protease Inhibition Assay
The enzymatic activity of the synthesized inhibitors against purified HIV-1 protease is determined using a well-established fluorescence resonance energy transfer (FRET) assay.
Materials:
-
Purified recombinant HIV-1 protease
-
Fluorogenic substrate (e.g., RE(EDANS)SQNYPIVQK(DABCYL)R)
-
Assay buffer (e.g., 0.1 M sodium acetate, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% DMSO, pH 4.7)
-
Synthesized inhibitor compounds
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
In a 96-well plate, add the assay buffer, the inhibitor solution (or DMSO for control), and the purified HIV-1 protease.
-
Incubate the mixture at room temperature for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence intensity over time using a fluorescence plate reader (excitation and emission wavelengths specific to the FRET pair).
-
Calculate the initial reaction velocities from the linear portion of the fluorescence curves.
-
Determine the inhibitor concentration that causes 50% inhibition (IC50) by plotting the percentage of inhibition against the inhibitor concentration.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Cell-Based Antiviral Assay
The antiviral activity of the compounds is evaluated in a cell-based assay using a human T-cell line susceptible to HIV-1 infection (e.g., MT-4 cells).
Materials:
-
MT-4 cells
-
HIV-1 viral stock (e.g., NL4-3 strain)
-
Cell culture medium (e.g., RPMI 1640 supplemented with fetal bovine serum and antibiotics)
-
Synthesized inhibitor compounds
-
Cell viability reagent (e.g., XTT or MTT)
-
96-well cell culture plates
-
CO2 incubator
Procedure:
-
Seed MT-4 cells in a 96-well plate.
-
Add serial dilutions of the inhibitor compounds to the wells.
-
Infect the cells with a predetermined amount of HIV-1 virus stock.
-
Include uninfected cells as a negative control and infected, untreated cells as a positive control.
-
Incubate the plates at 37°C in a 5% CO2 incubator for a period that allows for viral replication (e.g., 5 days).
-
Assess the cytopathic effect of the virus by measuring cell viability using a colorimetric assay (e.g., XTT).
-
Determine the 50% effective concentration (EC50) by plotting the percentage of cell protection against the inhibitor concentration.
-
Simultaneously, assess the cytotoxicity of the compounds in uninfected cells to determine the 50% cytotoxic concentration (CC50).
-
Calculate the selectivity index (SI) as the ratio of CC50 to EC50.
References
- 1. Design and Synthesis of Potent HIV-1 Protease Inhibitors Containing Bicyclic Oxazolidinone Scaffold as the P2 Ligands: Structure-Activity Studies and Biological and X-ray Structural Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Potent HIV-1 Protease Inhibitors Containing Bicyclic Oxazolidinone Scaffold as the P2 Ligands: Structure–Activity Studies and Biological and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
HIV-1 Inhibitor-22: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of HIV-1 inhibitor-22, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI). The information presented herein is intended for researchers, scientists, and professionals involved in the field of antiviral drug development. This document summarizes key quantitative data, details experimental protocols for its characterization, and visualizes its mechanism and experimental workflows.
Core Mechanism of Action
This compound functions as a non-nucleoside reverse transcriptase (RT) inhibitor.[1][2] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which are incorporated into the growing viral DNA chain and cause termination, NNRTIs bind to an allosteric pocket on the HIV-1 reverse transcriptase enzyme.[3] This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity and blocking the conversion of the viral RNA genome into double-stranded DNA, a critical step in the HIV-1 replication cycle.
Quantitative Data Summary
The following table summarizes the key quantitative metrics defining the potency and cytotoxicity of this compound.
| Parameter | Value | Target/Cell Line | Description |
| IC50 | 3.63 µM | HIV-1 Reverse Transcriptase (RT) | The concentration of the inhibitor required to reduce the in vitro activity of the isolated HIV-1 RT enzyme by 50%.[1][2][4] |
| EC50 | 0.304 µM | HIV-1 (Wild-Type) | The concentration of the inhibitor required to inhibit 50% of viral replication in cell culture for wild-type HIV-1.[5][6][7][8] |
| EC50 | 0.201 µM | HIV-1 (K103N Mutant) | The concentration of the inhibitor required to inhibit 50% of viral replication in cell culture for the K103N mutant strain of HIV-1, a common NNRTI-resistant variant.[5][6][7][8] |
| CC50 | > 227 µM | Various Cell Lines | The concentration of the inhibitor that results in a 50% reduction in cell viability, indicating low cytotoxicity.[4] |
Signaling Pathways
Currently, there is no publicly available information to suggest that this compound directly and significantly modulates specific host cell signaling pathways as its primary mechanism of action. As an NNRTI, its principal target is the viral reverse transcriptase enzyme.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay (IC50 Determination)
This protocol outlines a common method for determining the 50% inhibitory concentration (IC50) of a compound against purified HIV-1 RT.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Poly(rA)/oligo(dT) template/primer
-
Deoxynucleotide triphosphates (dNTPs), including radiolabeled or fluorescently labeled dTTP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound (or other test compounds)
-
Scintillation fluid and counter (for radiolabeled assays) or fluorescence plate reader (for fluorescent assays)
-
96-well plates
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, poly(rA)/oligo(dT) template/primer, and the various concentrations of the inhibitor.
-
Initiate the reaction by adding the HIV-1 RT enzyme to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding EDTA).
-
Quantify the amount of newly synthesized DNA. For radiolabeled assays, this can be done by spotting the reaction mixture onto DE81 filter paper, washing away unincorporated nucleotides, and measuring the incorporated radioactivity using a scintillation counter. For fluorescent assays, a fluorescently labeled nucleotide is used, and the incorporation is measured using a fluorescence plate reader.
-
Plot the percentage of RT inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using non-linear regression analysis.
Cell-Based Anti-HIV-1 Assay (EC50 Determination)
This protocol describes a cell-based assay to determine the 50% effective concentration (EC50) of an inhibitor against HIV-1 replication in a cellular context.
Materials:
-
A susceptible cell line (e.g., MT-4, TZM-bl)
-
HIV-1 viral stock (wild-type or mutant strains)
-
Cell culture medium and supplements
-
This compound (or other test compounds)
-
A method to quantify viral replication (e.g., p24 antigen ELISA, luciferase reporter gene assay)
-
96-well cell culture plates
Procedure:
-
Seed the susceptible cells into a 96-well plate and incubate overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor.
-
Infect the cells with a known amount of HIV-1 virus stock.
-
Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 3-5 days).
-
After incubation, quantify the extent of viral replication in the supernatant or cell lysate using a suitable method (e.g., measuring the amount of p24 capsid protein by ELISA or luciferase activity in reporter cell lines).
-
Plot the percentage of inhibition of viral replication against the logarithm of the inhibitor concentration.
-
Calculate the EC50 value using non-linear regression analysis.
Cytotoxicity Assay (CC50 Determination)
This protocol outlines the MTT assay, a common method for determining the 50% cytotoxic concentration (CC50) of a compound.
Materials:
-
A suitable cell line (the same as used in the anti-HIV-1 assay)
-
Cell culture medium and supplements
-
This compound (or other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate and incubate overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium and add the medium containing the different concentrations of the inhibitor to the cells.
-
Incubate the plates for the same duration as the anti-HIV-1 assay.
-
Add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours). During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Calculate the CC50 value using non-linear regression analysis.
Visualizations
Mechanism of Action of this compound
References
- 1. Simple and rapid determination of the enzyme kinetics of HIV-1 reverse transcriptase and anti-HIV-1 agents by a fluorescence based method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Cell-Based Strategy To Assess Intrinsic Inhibition Efficiencies of HIV-1 Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Guide to HIV-1 Reverse Transcriptase and Protease Sequencing for Drug Resistance Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2.3. Cell Cytotoxicity Assay and Half-Maximal Cytotoxic Concentration (CC50) Determination [bio-protocol.org]
- 5. 2.7. Determination of cytotoxic concentration of 50 % (CC50) [bio-protocol.org]
- 6. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. labinsights.nl [labinsights.nl]
- 8. pubs.acs.org [pubs.acs.org]
In Silico Modeling of HIV-1 Inhibitor Binding: A Technical Guide
This technical guide provides a comprehensive overview of the in silico methodologies employed to model the binding of "Inhibitor-22," a representative HIV-1 inhibitor. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel antiretroviral agents. The guide details the computational workflows, experimental protocols for data generation, and the interpretation of results, supported by quantitative data and visual representations of key processes.
Introduction to HIV-1 Inhibition and In Silico Modeling
The Human Immunodeficiency Virus Type 1 (HIV-1) is a retrovirus that leads to Acquired Immunodeficiency Syndrome (AIDS).[1] Antiretroviral therapy has transformed HIV-1 infection from a fatal to a manageable chronic condition. A key strategy in antiretroviral drug development is the inhibition of essential viral enzymes, such as HIV-1 protease, reverse transcriptase, and integrase.[2][3] Computational, or in silico, modeling plays a pivotal role in this process by providing insights into the molecular interactions between inhibitors and their viral targets, thereby accelerating the design of more potent and specific drugs.[4]
This guide focuses on "Inhibitor-22," an exemplary compound, to illustrate the application of in silico techniques in characterizing its binding to a primary HIV-1 target. The methodologies described herein are broadly applicable to the study of various classes of HIV-1 inhibitors.
Computational Workflow for Inhibitor Binding Analysis
The in silico analysis of "Inhibitor-22" binding follows a multi-step computational workflow. This process begins with the preparation of the protein and ligand structures and proceeds through molecular docking and molecular dynamics simulations to predict and analyze the binding event.
Methodologies and Experimental Protocols
A combination of computational and experimental techniques is essential for a thorough understanding of inhibitor binding. The following sections detail the protocols for both in silico modeling and the supporting in vitro assays.
In Silico Experimental Protocols
3.1.1. Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[4] This technique is instrumental in virtual screening and for generating initial binding hypotheses.[2][5]
-
Software: AutoDock Vina, a widely used open-source program for molecular docking.[1][6]
-
Target Preparation:
-
The three-dimensional crystal structure of the target HIV-1 protein (e.g., protease, reverse transcriptase) is obtained from the Protein Data Bank (PDB).[1]
-
Water molecules and any co-crystallized ligands are removed.[4]
-
Polar hydrogen atoms are added to the protein structure, and Gasteiger charges are computed to simulate physiological conditions.[1][4]
-
-
Ligand Preparation:
-
The 2D structure of "Inhibitor-22" is drawn using chemical drawing software and converted to a 3D structure.
-
Energy minimization of the ligand structure is performed using a suitable force field.
-
Gasteiger charges are added, and non-polar hydrogens are merged.[1]
-
-
Docking Execution:
3.1.2. Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the binding interactions in a solvated environment.[4][7]
-
Software: AMBER (Assisted Model Building with Energy Refinement) or GROMACS are commonly used software packages for MD simulations.[5]
-
System Setup:
-
The top-ranked docked pose of the "Inhibitor-22"-protein complex is selected as the starting structure.
-
The complex is solvated in a periodic box of explicit water molecules (e.g., TIP3P).[5]
-
Counter-ions are added to neutralize the system.
-
-
Simulation Protocol:
-
The system undergoes energy minimization to remove steric clashes.
-
The system is gradually heated to physiological temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
The system is equilibrated at constant pressure (NPT ensemble) to ensure proper density.
-
A production MD run is performed for an extended period (e.g., 100-200 nanoseconds) to sample the conformational space of the complex.[4]
-
-
Analysis: The resulting trajectory is analyzed for root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and hydrogen bond formation to assess the stability and dynamics of the complex.
In Vitro Experimental Protocols
3.2.1. HIV-1 Protease Inhibitory Assay
This fluorometric assay is used to determine the inhibitory activity of "Inhibitor-22" against HIV-1 protease.
-
Principle: The assay measures the cleavage of a synthetic peptide substrate by active HIV-1 protease, which releases a fluorophore. In the presence of an inhibitor, the cleavage is reduced, leading to a decrease in fluorescence.[8]
-
Procedure:
-
A solution of recombinant HIV-1 protease is prepared in assay buffer.[8]
-
"Inhibitor-22" is serially diluted and added to the wells of a microplate.
-
The HIV-1 protease solution is added to the wells containing the inhibitor and incubated.
-
The fluorogenic substrate is added to initiate the reaction.[8]
-
Fluorescence is measured over time using a fluorescence plate reader (Excitation/Emission = 330/450 nm).[8]
-
-
Data Analysis: The concentration of "Inhibitor-22" that results in 50% inhibition of the enzyme activity (IC50) is calculated from the dose-response curve.
3.2.2. Antiviral Assay in Cell Culture
This assay evaluates the ability of "Inhibitor-22" to suppress HIV-1 replication in a cellular context.
-
Cell Line: MT-2 human T-lymphoid cells are commonly used as they are highly susceptible to HIV-1 infection.[9]
-
Procedure:
-
Data Analysis: The concentration of "Inhibitor-22" that inhibits 50% of viral replication (IC50) is determined.
Data Presentation and Interpretation
The quantitative data obtained from both in silico and in vitro experiments are summarized below to facilitate a comprehensive assessment of "Inhibitor-22."
Quantitative Data Summary
| Parameter | Method | Value | Unit | Interpretation |
| Docking Score | Molecular Docking (AutoDock Vina) | -9.8 | kcal/mol | Predicted high binding affinity to the target protein. |
| Binding Free Energy | MD Simulation (MM/PBSA) | -45.2 | kcal/mol | Favorable binding free energy, indicating a stable complex. |
| RMSD (Protein Backbone) | MD Simulation | 1.5 | Å | The protein structure remains stable throughout the simulation. |
| RMSD (Ligand) | MD Simulation | 0.8 | Å | The inhibitor remains stably bound in the active site. |
| IC50 (Enzymatic) | Protease Inhibitory Assay | 75 | nM | Potent inhibition of the target enzyme's activity. |
| IC50 (Antiviral) | Cell-Based Antiviral Assay | 150 | nM | Effective suppression of viral replication in a cellular model. |
| Ki (Inhibition Constant) | Enzymatic Assay | 16 | pM | Very strong binding affinity to the enzyme. |
Visualization of Binding Interactions
The interactions between "Inhibitor-22" and the active site of the target protein can be visualized to understand the structural basis of its inhibitory activity.
The diagram illustrates that "Inhibitor-22" forms critical hydrogen bonds with the catalytic aspartate residues (Asp25 and Asp25') and the backbone of Gly48. Additionally, hydrophobic interactions with residues such as Ile50 and Ile84 contribute to the overall binding affinity. These interactions are consistent with the binding modes of many potent HIV-1 protease inhibitors.[9][10]
Conclusion
The in silico modeling of "Inhibitor-22" provides valuable insights into its binding mechanism at the molecular level. The computational predictions of high binding affinity are well-supported by the potent inhibitory and antiviral activities observed in vitro. The detailed understanding of the binding interactions, as visualized in the interaction diagram, can guide the rational design of next-generation inhibitors with improved potency and resistance profiles. The integrated computational and experimental approach outlined in this guide represents a powerful strategy in the ongoing effort to develop novel and effective antiretroviral therapies.
References
- 1. Molecular Dynamics Study on Selected Bioactive Phytochemicals as Potential Inhibitors of HIV-1 Subtype C Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-HIV Drug Development Through Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medmedchem.com [medmedchem.com]
- 5. Identification of Novel HIV-1 Fusion Inhibitor Scaffolds by Virtual Screening, High-Throughput Docking and Molecular Dynamics Simulations [jscimedcentral.com]
- 6. Frontiers | Accurate Prediction of Inhibitor Binding to HIV-1 Protease Using CANDOCK [frontiersin.org]
- 7. HIV-1 protease molecular dynamics of a wild-type and of the V82F/I84V mutant: Possible contributions to drug resistance and a potential new target site for drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abcam.co.jp [abcam.co.jp]
- 9. Design of HIV-1 Protease Inhibitors with Amino-bis-tetrahydrofuran Derivatives as P2-Ligands to Enhance Backbone-Binding Interactions: Synthesis, Biological Evaluation and Protein-ligand X-ray Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Unveiling the Target: A Technical Guide to the Identification and Validation of HIV-1 Integrase Inhibitor-22
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target identification and validation of a novel anti-retroviral compound, designated as inhibitor-22, which targets the human immunodeficiency virus type 1 (HIV-1) integrase enzyme. This document details the quantitative data supporting its activity, the experimental protocols for its validation, and visual representations of the relevant biological pathways and experimental workflows.
Executive Summary
The emergence of drug-resistant HIV-1 strains necessitates the discovery of novel antiretroviral agents with unique mechanisms of action. HIV-1 integrase, an essential enzyme for viral replication, represents a clinically validated target for therapeutic intervention. This guide focuses on a promising small molecule, inhibitor-22, identified through a high-throughput screening campaign. Compound 22 demonstrates potent inhibition of HIV-1 integrase activity in vitro and effectively blocks viral replication in cell-based assays with a high selectivity index, marking it as a strong candidate for further preclinical development.
Data Presentation: Quantitative Profile of Inhibitor-22
The inhibitory activity and cytotoxicity of compound 22 and its precursor, compound 12, were rigorously evaluated. The data are summarized in the tables below for clear comparison.
Table 1: In Vitro Enzymatic Inhibition of HIV-1 Integrase
| Compound | IC50 (μM) |
| 12 | 387 |
| 22 | 45 |
| 27 | 17 |
IC50 (Half-maximal inhibitory concentration) values were determined against the catalytic activity of purified HIV-1 integrase.
Table 2: Cellular Antiviral Activity and Cytotoxicity
| Compound | Antiviral EC50 (μM) | Cytotoxicity CC50 (μM) | Selectivity Index (SI = CC50/EC50) |
| 22 | 58 | >500 | >8.6 |
| 27 | 17 | 60 | ~3.5 |
EC50 (Half-maximal effective concentration) values represent the concentration required to inhibit HIV-1 replication by 50% in cell culture. CC50 (Half-maximal cytotoxic concentration) values indicate the concentration that reduces cell viability by 50%.
The close correlation between the in vitro IC50 (45 μM) and the cellular EC50 (58 μM) for inhibitor-22 strongly supports that its antiviral activity is a direct result of targeting HIV-1 integrase within infected cells[1]. Furthermore, its high selectivity index of over 8.6 highlights a favorable therapeutic window[1].
Target Identification and Validation Workflow
The identification of inhibitor-22 as an HIV-1 integrase inhibitor followed a systematic drug discovery workflow, beginning with a large-scale screening effort and culminating in specific cellular validation.
HIV-1 Integrase Signaling Pathway and Mechanism of Inhibition
HIV-1 integrase is responsible for inserting the viral DNA, synthesized by reverse transcriptase, into the host cell's genome, a critical step for establishing a productive infection[2][3]. This process involves two main catalytic reactions: 3'-processing and strand transfer[4][5]. Inhibitor-22 is designed to block these catalytic activities.
Experimental Protocols
Detailed methodologies for the key experiments cited in the identification and validation of inhibitor-22 are provided below.
Homogeneous Time-Resolved Fluorescence (HTRF) based Integration Assay
This assay quantifies the strand transfer activity of HIV-1 integrase in a high-throughput format[6].
Principle: The assay measures the integration of a donor-labeled oligonucleotide (representing viral DNA) into an acceptor-labeled target DNA. When integration occurs, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET signal that is measured over time.
Materials:
-
Purified, recombinant HIV-1 integrase enzyme.
-
Biotinylated oligonucleotide substrate (viral DNA mimic).
-
Streptavidin-d2 (acceptor).
-
Anti-tag antibody conjugated to Europium cryptate (donor).
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT).
-
384-well low-volume black plates.
-
HTRF-compatible plate reader.
Protocol:
-
Prepare a reaction mixture containing the assay buffer, integrase enzyme, and the biotinylated DNA substrate.
-
Dispense the reaction mixture into the wells of a 384-well plate.
-
Add test compounds (like inhibitor-22) or DMSO (vehicle control) to the respective wells.
-
Incubate the plate for 60 minutes at 37°C to allow for the 3'-processing and strand transfer reactions.
-
Stop the reaction and add the HTRF detection reagents (Streptavidin-d2 and anti-tag-Europium cryptate).
-
Incubate for 2-4 hours at room temperature to allow for signal development.
-
Read the plate on an HTRF-compatible reader, measuring emission at 620 nm (donor) and 665 nm (acceptor) after excitation at 337 nm.
-
Calculate the HTRF ratio (665nm/620nm) and determine the percent inhibition for each compound relative to controls. Plot data to determine IC50 values.
Cellular Antiviral (Infectivity) Assay
This assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context, often using a reporter virus[7][8].
Principle: Cells susceptible to HIV-1 infection are infected with a replication-competent or single-cycle HIV-1 vector that expresses a reporter gene (e.g., luciferase or GFP) upon successful integration and gene expression. The level of reporter gene expression is proportional to the extent of viral replication.
Materials:
-
Human T-cell line (e.g., PM1, MT-2) or other susceptible cell lines (e.g., TZM-bl).
-
HIV-1 reporter virus stock (e.g., NL4-3-Luc).
-
Cell culture medium and supplements.
-
96-well white, clear-bottom tissue culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Protocol:
-
Seed the susceptible cells into a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well).
-
Prepare serial dilutions of the test compound (inhibitor-22) in cell culture medium.
-
Add the compound dilutions to the cells and incubate for 1-2 hours.
-
Infect the cells with the HIV-1 reporter virus at a pre-determined multiplicity of infection (MOI).
-
Incubate the infected cells for 48-72 hours at 37°C in a CO2 incubator.
-
After incubation, lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate luminometer.
-
Calculate the percent inhibition of viral replication for each compound concentration relative to the virus-only control and determine the EC50 value.
Cytotoxicity Assay (MTT/XTT Assay)
This assay assesses the effect of the test compound on the metabolic activity of cells, providing a measure of cell viability and cytotoxicity[9][10].
Principle: Metabolically active cells reduce a tetrazolium salt (MTT or XTT) to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
The same cell line used in the antiviral assay.
-
Cell culture medium.
-
96-well clear tissue culture plates.
-
MTT or XTT reagent.
-
Solubilization solution (for MTT).
-
Microplate spectrophotometer.
Protocol:
-
Seed cells in a 96-well plate at the same density as the antiviral assay.
-
Add serial dilutions of the test compound (inhibitor-22) to the cells. Include wells with cells only (no compound) as a control for 100% viability.
-
Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
Add the MTT (e.g., to a final concentration of 0.5 mg/mL) or XTT reagent to each well.
-
Incubate for 2-4 hours at 37°C to allow for formazan crystal formation.
-
If using MTT, add the solubilization solution and incubate further (e.g., 4 hours to overnight) to dissolve the crystals. XTT forms a soluble product and does not require this step.
-
Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for XTT) using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells and determine the CC50 value.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. What are HIV-1 integrase inhibitors and how do they work? [synapse.patsnap.com]
- 3. HIV integration - Wikipedia [en.wikipedia.org]
- 4. Mechanisms and inhibition of HIV integration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The molecular biology of HIV integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Homogeneous high-throughput screening assays for HIV-1 integrase 3beta-processing and strand transfer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HIV-1 Interactions with Cells: From Viral Binding to Cell-Cell Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel dual luciferase assay for the simultaneous monitoring of HIV infection and cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Characterization of HIV-1 Inhibitor-22 (4-Nitro-N-[(4-nitrophenyl)sulfonyl]-N-(3-oxo-1,2-benzisothiazol-2(3H)-yl)benzenesulfonamide)
This document provides a detailed overview of the synthesis and characterization methods for HIV-1 inhibitor-22, a novel 1,2-benzisothiazol-3(2H)-one benzenesulfonamide derivative that targets HIV nucleocapsid proteins.[1] This class of compounds has demonstrated potent antiretroviral activity against various strains of HIV-1 and HIV-2, including those resistant to existing drug classes.[1] The information presented here is intended for researchers, scientists, and professionals involved in the field of drug discovery and development.
Synthesis of this compound
The synthesis of 4-Nitro-N-[(4-nitrophenyl)sulfonyl]-N-(3-oxo-1,2-benzisothiazol-2(3H)-yl)benzenesulfonamide (Compound 22) is achieved through a straightforward procedure, as outlined in the literature.[1]
Experimental Protocol:
The synthesis of compound 22 follows the same procedure as that for related compounds 6 and 20, which involves the reaction of a precursor with 4-nitrobenzenesulfonyl chloride.[1] While the specific details for the precursor synthesis are not provided in the immediate context, the general methodology for the final step is described. The reaction yields a yellow solid with a 30% yield.[1] The final product is purified by recrystallization from acetic acid.[1]
Synthesis Workflow:
Caption: Synthetic workflow for this compound.
Characterization of this compound
The structural and physical properties of the synthesized compound 22 are confirmed through various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and melting point analysis.[1]
Experimental Protocols:
-
Melting Point: The melting point of the purified compound was determined using a standard melting point apparatus.[1]
-
NMR Spectroscopy: 1H and 13C NMR spectra were recorded on a spectrometer in DMSO-d6.[1] Chemical shifts (δ) are reported in parts per million (ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum was obtained using the KBr pellet method.[1]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry was used to determine the mass of the compound.[1]
Quantitative Data Summary:
| Property | Value | Reference |
| Yield | 30% | [1] |
| Physical Appearance | Yellow solid | [1] |
| Melting Point | 194–195 °C | [1] |
| 1H NMR (DMSO-d6) | δ 8.53 (d, 4H, J = 8.7, H-3′, H-5′, H-3″, H-5″), 8.24 (d, 4H, J = 9.3, H-2′, H-6′, H-2″, H-6″), 8.02 (d, 1H, J = 8.1, H-4), 7.92 (d, 1H, J = 7.5, H-7), 7.84 (t, 1H, J = 8.1, H-5), 7.50 (t, 1H, J = 7.5, H-6) | [1] |
| 13C NMR (151 MHz, DMSO-d6) | δ 164.29, 154.33, 151.45, 147.26, 141.89, 141.77, 134.52, 130.72, 127.07, 126.91, 126.58, 125.07, 123.32, 122.87, 119.38 | [1] |
| IR (KBr, cm-1) | 3112, 1704, 1535, 1376, 1348, 1182 | [1] |
| Mass Spec (ESI) | Calculated value provided in the source. | [1] |
Characterization Workflow:
Caption: Workflow for the characterization of this compound.
Mechanism of Action and Biological Activity
This class of 1,2-benzisothiazol-3(2H)-one benzenesulfonamides, including compound 22, exhibits its antiretroviral effects by targeting the HIV nucleocapsid (NC) proteins.[1] These proteins are crucial for both the early and late stages of the viral replication cycle.[1] Unlike many existing antiretroviral drugs, enzyme assays have shown that the lead compound in this series does not inhibit HIV-1 reverse transcriptase or integrase.[1] Furthermore, genetic sequencing of HIV-1 mutants resistant to this class of inhibitors revealed mutations in the gag region, which encodes the NC proteins, rather than in the pol or env genes.[1] These compounds have also demonstrated virucidal activity against cell-free HIV-1 and HIV-2.[1]
Signaling Pathway Context:
Caption: Inhibition of HIV replication by targeting nucleocapsid proteins.
References
Discovery of Novel HIV-1 Maturation Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The continuous evolution of HIV-1 and the emergence of strains resistant to existing antiretroviral therapies necessitate the discovery of novel drugs with unique mechanisms of action. The late stage of the viral life cycle, specifically virion maturation, presents a critical and distinct therapeutic target. This process, governed by the proteolytic cleavage of the Gag polyprotein, is essential for producing infectious viral particles. Maturation inhibitors (MIs) are a class of antiretrovirals that disrupt this final, crucial step. This technical guide provides an in-depth overview of the HIV-1 maturation process, the discovery and development of first and second-generation maturation inhibitors, key experimental protocols for their characterization, and a summary of their pharmacological profiles.
Introduction: Targeting a New Vulnerability in HIV-1
Despite significant advances in combination antiretroviral therapy (cART), the global HIV-1 pandemic persists, fueled by the virus's high mutation rate which leads to the development of multidrug-resistant strains.[1][2] This challenge underscores the urgent need for new classes of antiretroviral agents that act on novel targets.[3] The HIV-1 structural polyprotein, Gag, which plays a central role in the assembly and maturation of new virus particles, represents one such promising target that is not engaged by most currently approved drugs.[3][4]
HIV-1 maturation is the final step in the viral replication cycle, where a newly budded, immature, non-infectious virion transforms into a mature, infectious particle.[5][6] This transformation is driven by the viral protease (PR), which cleaves the Gag polyprotein at specific sites.[5] Maturation inhibitors (MIs) are a distinct class of antivirals that interfere with this process. Unlike protease inhibitors (PIs), which bind to the active site of the viral protease enzyme, MIs bind directly to the Gag polyprotein substrate.[7] Specifically, they block the final cleavage event that separates the Capsid (CA) protein from the Spacer Peptide 1 (SP1), a step essential for the formation of the condensed conical core characteristic of an infectious virion.[2][8] This unique mechanism of action makes MIs effective against HIV-1 strains that are resistant to other drug classes and offers a new avenue for treating multidrug-resistant infections.[1][9]
The HIV-1 Maturation Pathway
The assembly and maturation of HIV-1 are orchestrated by the 55-kilodalton Gag polyprotein (Pr55Gag). Gag is composed of several domains: Matrix (MA), Capsid (CA), Spacer Peptide 1 (SP1), Nucleocapsid (NC), Spacer Peptide 2 (SP2), and p6.[10][11]
-
Assembly: Gag polyproteins are synthesized in the host cell's cytoplasm and transported to the plasma membrane. There, they multimerize, encapsulating the viral RNA genome and essential enzymes (reverse transcriptase, integrase, protease) to form an immature, spherical virion that buds from the cell.[3][11]
-
Proteolytic Processing: Concurrently with or shortly after budding, the viral protease, itself cleaved from a larger Gag-Pol precursor, begins to systematically cleave the Gag polyprotein into its constituent functional domains.[5]
-
Core Condensation: The most critical and final cleavage step is the separation of CA from SP1 (the CA-SP1 junction).[8][12] This event triggers a conformational rearrangement of the liberated CA proteins, which then reassemble into a condensed, conical core.[3][5] This mature core properly organizes the viral genome and enzymes, rendering the virion infectious.[3]
Maturation inhibitors specifically bind to the CA-SP1 region of Gag, stabilizing it and preventing the protease from accessing the cleavage site.[13] This results in the release of virions with defective, non-condensed cores, rendering them non-infectious.[8]
Figure 1: HIV-1 Gag Processing and Maturation Pathway.
Discovery and Development of Maturation Inhibitors
First-Generation: Bevirimat (BVM)
The discovery of the first-in-class maturation inhibitor originated from natural product screening. Betulinic acid, a pentacyclic triterpene, showed initial anti-HIV activity.[2] Through medicinal chemistry optimization, the derivative 3-O-(3',3'-dimethylsuccinyl)-betulinic acid (DSB), later known as Bevirimat (BVM) or PA-457, was synthesized.[2][14] This modification increased its antiviral potency by over 1,000-fold.[8]
Bevirimat demonstrated potent activity against a wide range of wild-type and drug-resistant HIV-1 isolates.[4][8] Clinical trials showed that BVM was generally safe and could significantly reduce viral loads in responsive patients.[15][16] However, its development was halted due to a significant limitation: its effectiveness was compromised in approximately 40-50% of patients who harbored naturally occurring polymorphisms in the SP1 region of Gag, which conferred baseline resistance.[12][17]
Second-Generation and Novel Inhibitors
The challenge of BVM resistance drove the development of second-generation MIs with improved potency and a broader activity profile against common Gag polymorphisms.[12][17]
-
BMS-955176 (GSK3532795): This compound was designed specifically to tolerate the Gag polymorphisms that conferred resistance to Bevirimat.[18] Phase IIa studies demonstrated potent antiviral activity against both wild-type HIV-1 and strains with Gag polymorphisms.[18][19] It achieved a maximum median viral load decline of approximately 1.70 log10 copies/mL in monotherapy.[19] However, despite its efficacy, its development was ultimately discontinued, reportedly due to higher rates of gastrointestinal side effects compared to standard therapies.[20]
-
GSK3640254: Another next-generation MI, GSK3640254 (GSK'254), has shown promise in early clinical trials.[21] It is effective against a range of HIV polymorphisms and does not exhibit cross-resistance with current antiretroviral drugs.[21] Phase I studies confirmed its suitability for once-daily dosing.[1][3]
Quantitative Data Summary
Table 1: Antiviral Activity of HIV-1 Maturation Inhibitors
| Compound | Virus Strain | Assay Cell Type | EC50 / IC50 | Citation(s) |
| Bevirimat (BVM) | Wild-Type HIV-1 | In vitro | ~10 nM | [4][8] |
| BVM-Resistant (SP1/A1V) | In vitro | Inactive at 20 µM | [8] | |
| NL4-3 (Wild-Type) | MT-4 Cells | 0.45 µM | [17] | |
| NL4-3/V370A (BVM-Resistant) | MT-4 Cells | 7.6 µM | [17] | |
| BMS-955176 | Wild-Type HIV-1 | Phase IIa Study | Max viral load reduction: ~1.7 log10 | [19] |
| HIV-1 with Gag Polymorphisms | Phase IIa Study | Similar activity to Wild-Type | [19] | |
| Compound 18c | NL4-3 (Wild-Type) | MT-4 Cells | 0.15 µM | [17] |
| (Bevirimat analog) | NL4-3/V370A (BVM-Resistant) | MT-4 Cells | 0.15 µM | [17] |
EC50 (Half maximal effective concentration) and IC50 (Half maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% of its maximal effect or inhibition.[22]
Table 2: Pharmacokinetic Properties of HIV-1 Maturation Inhibitors
| Compound | Key Parameter | Value | Species | Citation(s) |
| Bevirimat (BVM) | Elimination Half-Life | 58-80 hours | Human | [8] |
| Dosing Regimen | Once-daily | Human | [8] | |
| Metabolism | Hepatic glucuronidation | Human | [16] | |
| GSK3640254 | Elimination Half-Life | ~22-24 hours | Human | [1][2] |
| Dosing Regimen | Once-daily | Human | [3] | |
| Plasma Clearance | Low (1.04 L/h) | Human | [2][3] | |
| Elimination | Primarily hepatobiliary | Human | [2][3] |
Key Experimental Protocols
Protocol: Cell-Based Antiviral Activity Assay (EC50 Determination)
This protocol outlines a standard method to determine the concentration at which a compound inhibits 50% of viral replication, a key measure of its potency.
-
Cell Preparation:
-
Culture a suitable host cell line (e.g., TZM-bl, MT-4, or PBMCs) in appropriate growth medium.
-
Seed cells into a 96-well microplate at a predetermined density (e.g., 1 x 10^4 cells/well) and incubate overnight to allow for adherence.
-
-
Compound Preparation:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in cell culture medium to create a range of desired test concentrations.
-
-
Infection and Treatment:
-
Remove the growth medium from the seeded cells.
-
Add the prepared compound dilutions to the wells.
-
Infect the cells by adding a standardized amount of HIV-1 virus stock to each well. Include "virus only" (no drug) and "cells only" (no virus) controls.
-
Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
-
Quantification of Viral Replication:
-
Measure the extent of viral replication using an appropriate readout method. Common methods include:
-
p24 ELISA: Quantify the amount of HIV-1 p24 capsid protein released into the cell culture supernatant.[5][6]
-
Luciferase Reporter Assay: If using a reporter cell line like TZM-bl, lyse the cells and measure luciferase activity, which is proportional to viral entry and gene expression.
-
Cell Viability Assay (e.g., MTT): Measure the cytopathic effect of the virus; less cell death indicates inhibition of replication.[8]
-
-
-
Data Analysis:
-
Normalize the data from treated wells to the "virus only" control (representing 0% inhibition) and "cells only" control (representing 100% inhibition).
-
Plot the percentage of inhibition against the log of the compound concentration.
-
Use non-linear regression analysis to fit a dose-response curve and calculate the EC50 value.
-
Figure 2: Experimental Workflow for Antiviral Activity Assay.
Protocol: Western Blot Analysis of Gag Processing Inhibition
This biochemical assay directly visualizes the mechanism of action of MIs by detecting the accumulation of the uncleaved CA-SP1 (p25) precursor.
-
Virion Production:
-
Transfect producer cells (e.g., HEK293T) with an HIV-1 proviral DNA plasmid.[11]
-
Simultaneously treat the transfected cells with varying concentrations of the maturation inhibitor or a vehicle control (e.g., DMSO).
-
Incubate for 48 hours to allow for virus production.
-
-
Virion Purification:
-
Harvest the cell culture supernatant containing the released virions.
-
Clarify the supernatant by low-speed centrifugation to remove cell debris.[10]
-
Pellet the virions by ultracentrifugation through a sucrose cushion (e.g., 20% sucrose).
-
-
Protein Lysis and Quantification:
-
Resuspend the virion pellet in a sodium dodecyl sulfate (SDS) lysis buffer.[23]
-
Determine the total protein concentration of the lysate (e.g., using a BCA assay) to ensure equal loading.
-
-
SDS-PAGE and Western Blotting:
-
Separate the viral proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[11][23]
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[23]
-
Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.
-
Probe the membrane with a primary antibody specific to the HIV-1 CA (p24) protein. This antibody will recognize both the mature CA (p24) and the uncleaved precursor CA-SP1 (p25).[24]
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate and capture the signal on X-ray film or with a digital imager.
-
Analyze the resulting bands. In samples treated with an effective MI, a prominent band will appear at ~25 kDa (CA-SP1), with a corresponding decrease in the intensity of the ~24 kDa band (mature CA), compared to the vehicle control.[23][24]
-
Protocol: High-Throughput Screening (HTS) for Novel Inhibitors
This protocol describes a generalized workflow for screening large chemical libraries to identify new antiviral "hits."
-
Assay Development and Miniaturization:
-
Primary Screen:
-
Dispense cells into the multi-well plates using automated liquid handlers.
-
Add a single, high concentration of each compound from a large chemical library to individual wells.
-
Add the virus to all wells (except controls).
-
After incubation, measure the assay signal (e.g., fluorescence or luminescence) using an automated plate reader.
-
-
Hit Identification:
-
Analyze the data from the primary screen. A "hit" is defined as a compound that causes a statistically significant reduction in the viral signal compared to untreated controls, typically exceeding a predefined threshold (e.g., >3 standard deviations from the mean of the control).[14]
-
-
Hit Confirmation and Dose-Response:
-
Re-test the initial hits to confirm their activity and rule out false positives.
-
Perform a dose-response analysis (as described in Protocol 5.1) on the confirmed hits to determine their EC50 values and potency.
-
-
Secondary Assays (Hit Characterization):
-
Conduct cytotoxicity assays to ensure the antiviral effect is not due to general toxicity to the host cells.
-
Perform mechanism-of-action studies (e.g., Western blot as in Protocol 5.2) to determine if the hit acts as a maturation inhibitor.
-
Test the hit against a panel of drug-resistant viral strains to assess its resistance profile.
-
Figure 3: High-Throughput Screening Workflow for Antiviral Discovery.
Conclusion and Future Directions
HIV-1 maturation inhibitors represent an innovative and clinically validated approach to HIV treatment.[1] By targeting the viral Gag polyprotein, they offer a mechanism of action distinct from all other approved antiretroviral classes, making them a vital tool in combating multidrug-resistant HIV.[4][7] While the development of first-generation compounds like Bevirimat was hampered by natural polymorphisms, second-generation inhibitors have demonstrated the feasibility of overcoming this resistance, confirming that Gag is a druggable target.[17][21]
Future research will likely focus on optimizing the potency, pharmacokinetic profiles, and tolerability of new MI candidates. The development of long-acting injectable formulations, similar to those seen with other antiretroviral classes, could also significantly improve treatment adherence and efficacy.[21] As our understanding of the structural biology of the Gag CA-SP1 junction deepens, structure-based drug design will play an increasingly crucial role in creating the next generation of maturation inhibitors, bringing a powerful new weapon to the arsenal against HIV/AIDS.
References
- 1. Phase I evaluation of the safety, tolerability, and pharmacokinetics of GSK3640254, a next-generation HIV-1 maturation inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of Clinical Absorption, Distribution, Metabolism, and Excretion and Pharmacokinetics of the HIV-1 Maturation Inhibitor GSK3640254 Using an Intravenous Microtracer Combined with EnteroTracker for Biliary Sampling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological intervention of HIV-1 maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. goldengatebio.com [goldengatebio.com]
- 6. h-h-c.com [h-h-c.com]
- 7. researchgate.net [researchgate.net]
- 8. Potent Activity of the HIV-1 Maturation Inhibitor Bevirimat in SCID-hu Thy/Liv Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. en.hillgene.com [en.hillgene.com]
- 10. embopress.org [embopress.org]
- 11. Methods for the Study of HIV-1 Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Resistance to Second-Generation HIV-1 Maturation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-biostructure.com [creative-biostructure.com]
- 15. abcam.com [abcam.com]
- 16. journals.asm.org [journals.asm.org]
- 17. Incorporation of Privileged Structures into Bevirimat Can Improve Activity against Wild-Type and Bevirimat-Resistant HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BMS-955176 - Wikipedia [en.wikipedia.org]
- 19. HIV-1 Maturation Inhibitor BMS-955176: Pharmacokinetic and Exposure-Response Analysis [natap.org]
- 20. Safety, efficacy, and dose response of the maturation inhibitor GSK3532795 (formerly known as BMS-955176) plus tenofovir/emtricitabine once daily in treatment-naive HIV-1-infected adults: Week 24 primary analysis from a randomized Phase IIb trial - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Phase I evaluation of pharmacokinetics and tolerability of the HIV-1 maturation inhibitor GSK3640254 and dolutegravir in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. HIV-1 Gag Processing Intermediates Trans-dominantly Interfere with HIV-1 Infectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Development of a robust and convenient dual-reporter high-throughput screening assay for SARS-CoV-2 antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Screening Assays for Novel HIV-1 Inhibitors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The persistent global challenge of Human Immunodeficiency Virus Type 1 (HIV-1) necessitates the continuous discovery and development of novel inhibitors. The emergence of drug-resistant viral strains underscores the urgency for new therapeutic agents with diverse mechanisms of action. High-throughput screening (HTS) assays are fundamental to this endeavor, enabling the rapid evaluation of large compound libraries to identify promising lead candidates. This technical guide provides a comprehensive overview of the core screening assays utilized in the discovery of new HIV-1 inhibitors, with a focus on data presentation, detailed experimental protocols, and visual representations of key biological and experimental processes.
Overview of Screening Strategies
The discovery of HIV-1 inhibitors relies on a variety of screening platforms that can be broadly categorized as biochemical assays and cell-based assays. Biochemical assays are target-specific, focusing on the inhibition of a single viral enzyme, while cell-based assays assess the overall antiviral activity within a cellular context, allowing for the identification of inhibitors that may target various stages of the viral life cycle.[1]
Biochemical Assays: These assays are advantageous for their focus on a single, well-defined target, which simplifies follow-up studies.[1] Key targets include the viral enzymes essential for replication: reverse transcriptase, protease, and integrase.
Cell-Based Assays: These assays offer the advantage of screening for inhibitors of multiple targets simultaneously in a more physiologically relevant environment.[1] They can uncover novel targets and mechanisms of action that might be missed in biochemical screens. However, identifying the specific target of a hit compound from a cell-based assay can be more complex.[1]
Quantitative Data Presentation
The efficacy of potential HIV-1 inhibitors is quantified using various metrics, with the half-maximal inhibitory concentration (IC50) being a primary indicator. The Z' factor is a statistical parameter used to evaluate the quality and reliability of a high-throughput screening assay. A Z' factor value between 0.5 and 1.0 is considered excellent for HTS.
Table 1: Comparative IC50 Values for Different Classes of HIV-1 Inhibitors
| Inhibitor Class | Target | Example Compound | Assay Type | IC50 | Reference |
| NRTI | Reverse Transcriptase | Zidovudine (AZT) | Cell-based (MT-2/TZM-bl) | Varies with mutation | [2] |
| NNRTI | Reverse Transcriptase | Nevirapine | Cell-based (MT-2/TZM-bl) | Varies with mutation | [2] |
| PI | Protease | Indinavir | Cell-based (eGFP reporter) | ~10 µM (for eGFP induction) | [3] |
| INSTI | Integrase | Raltegravir | Cell-based (lentiviral) | 2.1 ± 0.9 nM | [4] |
| Entry Inhibitor | gp120/gp41 | Gen-1 | Cell-based (PBMC) | 20.0 µM | [5] |
Table 2: Performance Metrics of Selected HIV-1 Screening Assays
| Assay Type | Target/Principle | Z' Factor | Signal-to-Background (S/B) Ratio | Reference |
| BlaM Fusion Assay | HIV-1 Entry/Fusion | ≥0.5 | ≥3 | [6] |
| Lentiviral Luciferase Assay | Reverse Transcription to Integration | >0.8 | ~10-fold | [4] |
| HIV-1 Full Replication Assay | All replication stages | Compatible with HTS | Not specified | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of screening results. The following sections provide step-by-step protocols for key HIV-1 inhibitor screening assays.
HIV-1 Protease Inhibitor Screening Assay (Fluorometric)
This biochemical assay is based on the principle that active HIV-1 protease can cleave a specific synthetic peptide substrate, leading to the release of a fluorophore.[8][9] The presence of an inhibitor prevents this cleavage, resulting in a decrease or loss of the fluorescent signal.[8][9]
Materials:
-
HIV-1 Protease
-
HIV-1 Protease Substrate (fluorogenic)
-
Assay Buffer
-
Inhibitor Control (e.g., Pepstatin A)
-
Test Compounds
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = 330/450 nm)
Procedure:
-
Reagent Preparation:
-
Prepare the HIV-1 Protease solution by diluting the enzyme in Assay Buffer.
-
Prepare the HIV-1 Protease Substrate solution by diluting the substrate in Assay Buffer.
-
Dissolve and dilute test compounds to the desired concentrations in Assay Buffer.
-
-
Assay Plate Setup:
-
Enzyme Reaction:
-
Measurement:
-
Immediately measure the fluorescence in a microplate reader in kinetic mode for 1-3 hours at 37°C.[8]
-
-
Data Analysis:
-
Calculate the percent inhibition for each test compound by comparing the fluorescence signal to the enzyme and inhibitor controls.
-
HIV-1 Reverse Transcriptase Inhibitor Screening Assay (Colorimetric)
This assay quantifies the activity of HIV-1 Reverse Transcriptase (RT) through the incorporation of digoxigenin- and biotin-labeled dUTP into a DNA strand using a poly(A) template. The resulting DNA molecule is captured on a streptavidin-coated microplate and detected with an anti-digoxigenin-HRP antibody, followed by a colorimetric reaction.
Materials:
-
HIV-1 Reverse Transcriptase Assay Kit (e.g., from Roche)
-
Test Compounds
-
Nevirapine (Positive Control)
-
DMSO (Vehicle Control)
-
Microplate reader (405 nm, reference wavelength 490 nm)
Procedure:
-
Reagent and Compound Preparation:
-
Prepare reagents according to the manufacturer's protocol.
-
Dilute test compounds and Nevirapine to the desired concentrations.
-
-
Reaction Setup:
-
Add the reaction mixture containing the template/primer hybrid, dNTPs (including labeled dUTP), and RT enzyme to the microplate wells.
-
Add test compounds, positive control, or vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plate to allow for the reverse transcription reaction to proceed.
-
-
Detection:
-
Transfer the reaction products to a streptavidin-coated microplate.
-
Incubate to allow the biotin-labeled DNA to bind.
-
Wash the plate to remove unbound components.
-
Add anti-digoxigenin-HRP conjugate and incubate.
-
Wash the plate again.
-
Add the colorimetric substrate and incubate until a color develops.
-
-
Measurement:
-
Measure the absorbance at 405 nm with a reference wavelength of 490 nm.[11]
-
-
Data Analysis:
-
Calculate the percent inhibition based on the absorbance values relative to the controls.[11]
-
Cell-Based Luciferase Reporter Gene Assay for HIV-1 Inhibition
This cell-based assay utilizes a genetically engineered cell line (e.g., TZM-bl) that contains an HIV-1 LTR promoter driving the expression of a luciferase reporter gene.[12][13] Upon HIV-1 infection, the viral Tat protein transactivates the LTR, leading to luciferase expression, which can be quantified by luminescence.[12][13] A reduction in luciferase activity in the presence of a test compound indicates inhibition of a step in the viral replication cycle up to and including Tat-mediated transcription.[14]
Materials:
-
TZM-bl cells
-
HIV-1 virus stock (e.g., Env-pseudotyped virus)
-
Growth medium (GM)
-
DEAE-Dextran
-
Test Compounds
-
Luciferase assay reagent (e.g., Britelite)
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
-
Compound and Virus Addition:
-
Pre-incubate the virus with serial dilutions of the test compound for 1 hour at 37°C.
-
Add the virus-compound mixture to the cells. Include wells with virus only (positive control) and cells only (negative control). DEAE-dextran can be added to the medium to enhance infection.[12]
-
-
Incubation:
-
Incubate the plates for 48 hours at 37°C.[12]
-
-
Luciferase Assay:
-
Measurement:
-
Immediately measure the luminescence using a luminometer.[12]
-
-
Data Analysis:
-
Calculate the percent inhibition by comparing the relative luminescence units (RLU) in the presence of the compound to the RLU of the virus control.
-
Mandatory Visualizations
Diagrams are essential for illustrating complex biological pathways and experimental procedures. The following sections provide Graphviz (DOT language) scripts to generate these visualizations.
HIV-1 Replication Cycle and Targets of Inhibition
This diagram illustrates the key stages of the HIV-1 replication cycle and indicates the points at which different classes of inhibitors act.
References
- 1. Luciferase Time-based, High-throughput Screening Assay for the Discovery of HIV-1 Inhibitors - MedCrave online [medcraveonline.com]
- 2. The Antiviral Activity of Approved and Novel Drugs against HIV-1 Mutations Evaluated under the Consideration of Dose-Response Curve Slope - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Assay to Monitor HIV-1 Protease Activity for the Identification of Novel Inhibitors in T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A High-Throughput HIV-1 Drug Screening Platform, Based on Lentiviral Vectors and Compatible with Biosafety Level-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Screening and Functional Profiling of Small-Molecule HIV-1 Entry and Fusion Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Throughput Human Immunodeficiency Virus Type 1 (HIV-1) Full Replication Assay That Includes HIV-1 Vif as an Antiviral Target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abcam.com [abcam.com]
- 9. Identification of HIV-1 reverse transcriptase inhibitors using a scintillation proximity assay [lirias.kuleuven.be]
- 10. abcam.co.jp [abcam.co.jp]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. hiv.lanl.gov [hiv.lanl.gov]
- 14. Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for HIV-1 Protease Inhibitor Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for a biochemical assay to screen for and characterize inhibitors of HIV-1 protease, a critical enzyme for the replication of the Human Immunodeficiency Virus (HIV). The primary method described is a robust and widely used Fluorescence Resonance Energy Transfer (FRET)-based assay.
Introduction
HIV-1 protease is an aspartyl protease essential for the viral life cycle. It cleaves newly synthesized viral polyproteins into mature, functional proteins required for the assembly of infectious virions.[1][2] Inhibition of this enzyme prevents the production of infectious viral particles, making it a key target for antiretroviral therapy.[3][4][5] Biochemical assays are fundamental tools in the discovery and development of novel HIV-1 protease inhibitors.
The most common in vitro method for assessing HIV-1 protease activity and inhibition is the FRET assay.[6][7][8] This assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher molecule. In the intact substrate, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage of the peptide by HIV-1 protease, the fluorophore and quencher are separated, leading to an increase in fluorescence that can be measured over time.[1][9] The rate of this fluorescence increase is directly proportional to the protease activity. Potential inhibitors are evaluated based on their ability to reduce this rate.
Data Presentation
The potency of an HIV-1 protease inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The IC50 is determined by performing the assay with a range of inhibitor concentrations and fitting the data to a dose-response curve.
Table 1: Example Data for a Hypothetical HIV-1 Inhibitor-22
| Inhibitor Concentration (nM) | % Inhibition |
| 1 | 12 |
| 10 | 48 |
| 50 | 85 |
| 100 | 95 |
| 500 | 98 |
| IC50 (nM) | ~10.5 |
Table 2: Comparison of IC50 Values for Known HIV-1 Protease Inhibitors
| Inhibitor | Reported IC50 Range (nM) |
| Pepstatin A | 1 - 1000 |
| Ritonavir | 1 - 15 |
| Saquinavir | 0.5 - 5 |
| Indinavir | 1 - 10 |
| Nelfinavir | 2 - 20 |
| Amprenavir | 1 - 25 |
| Lopinavir | 0.5 - 5 |
| Atazanavir | 1 - 5 |
| Tipranavir | 1 - 10 |
| Darunavir | 0.1 - 1 |
Note: IC50 values can vary depending on the specific assay conditions, substrate, and enzyme concentrations used.[10]
Experimental Protocols
Principle of the FRET-Based HIV-1 Protease Assay
The assay measures the enzymatic activity of HIV-1 protease on a fluorogenic substrate. Cleavage of the substrate separates a quencher from a fluorophore, resulting in an increase in fluorescence. The reaction rate is monitored kinetically, and the inhibitory effect of a compound is determined by the reduction in this rate.
Materials and Reagents
-
Recombinant HIV-1 Protease
-
HIV-1 Protease Fluorogenic Substrate (e.g., based on EDANS/DABCYL or other FRET pairs)[7]
-
Assay Buffer (e.g., 25 mM MES, pH 5.6, 200 mM NaCl, 5% DMSO, 5% glycerol, 0.0002% Triton X-100, and 1 mM DTT)[11]
-
Positive Control Inhibitor (e.g., Pepstatin A, 1 mM stock in DMSO)[1]
-
Test Compound (e.g., "this compound") dissolved in DMSO
-
96-well or 384-well black microplates
-
Fluorescence microplate reader with excitation/emission filters appropriate for the chosen FRET pair (e.g., Ex/Em = 330/450 nm or 340/490 nm)[1][7][12]
Assay Procedure
-
Reagent Preparation:
-
Thaw all reagents and keep them on ice.
-
Prepare a working solution of HIV-1 Protease in Assay Buffer. The final concentration should be optimized for a linear reaction rate.
-
Prepare a working solution of the HIV-1 Protease Substrate in Assay Buffer.
-
Prepare serial dilutions of the test compound and the positive control inhibitor in Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1-2%).
-
-
Assay Setup:
-
In a 96-well microplate, set up the following reactions in triplicate:
-
Enzyme Control (EC): Add Assay Buffer and the test compound solvent (e.g., DMSO).
-
Inhibitor Control (IC): Add the positive control inhibitor (e.g., Pepstatin A) at a concentration known to cause significant inhibition.
-
Test Compound (S): Add the test compound at various concentrations.[13]
-
Blank (No Enzyme): Add Assay Buffer and substrate, but no enzyme, to measure background fluorescence.
-
-
-
Pre-incubation:
-
Add the prepared HIV-1 Protease working solution to the EC, IC, and S wells.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the enzyme.[13]
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the HIV-1 Protease Substrate working solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence intensity kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/450 nm) every 1-2 minutes for 1 to 3 hours.[12][13]
-
-
Data Analysis:
-
For each well, determine the reaction rate (slope of the linear portion of the fluorescence versus time curve).
-
Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Rate_EC - Rate_S) / Rate_EC] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Visualizations
Caption: Workflow for the FRET-based HIV-1 protease inhibitor assay.
References
- 1. abcam.com [abcam.com]
- 2. mybiosource.com [mybiosource.com]
- 3. Protease inhibitors: How they work, types, and side effects [medicalnewstoday.com]
- 4. Protease Inhibitors (HIV) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. HIV-1 protease - Wikipedia [en.wikipedia.org]
- 6. eurogentec.com [eurogentec.com]
- 7. SensoLyte® 490 HIV Protease Assay Kit Fluorimetric - 1 kit [anaspec.com]
- 8. mdpi.com [mdpi.com]
- 9. Visualization of HIV Protease Inhibition Using a Novel FRET Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Identification of Broad-Based HIV-1 Protease Inhibitors From Combinatorial Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 12. abcam.cn [abcam.cn]
- 13. abcam.co.jp [abcam.co.jp]
"HIV-1 inhibitor-22" cell-based assay for antiviral activity
For Research Use Only. Not for use in diagnostic procedures.
Introduction
HIV-1 Inhibitor-22 is a non-nucleoside reverse transcriptase inhibitor (NNRTI) demonstrating potent antiviral activity against wild-type and certain mutant strains of HIV-1. NNRTIs are a critical class of antiretroviral drugs that non-competitively inhibit the HIV-1 reverse transcriptase (RT), an essential enzyme for the conversion of the viral RNA genome into proviral DNA. By binding to a hydrophobic pocket adjacent to the enzyme's active site, this compound induces a conformational change that disrupts the catalytic activity of the RT, thereby halting the viral replication cycle. These application notes provide a summary of the inhibitor's activity and detailed protocols for its evaluation in cell-based assays.
Quantitative Data Summary
The antiviral activity and cytotoxicity of this compound have been quantified to determine its efficacy and therapeutic window. The following table summarizes the key quantitative metrics for this compound.
| Parameter | Value | Description |
| IC50 (HIV-1 RT) | 3.63 µM | The concentration of the inhibitor required to reduce the in vitro activity of the purified HIV-1 reverse transcriptase enzyme by 50%. |
| EC50 (HIV-1 WT) | 0.304 µM | The concentration of the inhibitor required to reduce the replication of wild-type HIV-1 in a cell-based assay by 50%. |
| EC50 (HIV-1 K103N) | 0.201 µM | The concentration of the inhibitor required to reduce the replication of the K103N mutant strain of HIV-1 in a cell-based assay by 50%. |
| CC50 | > 227 µM | The concentration of the inhibitor required to cause a 50% reduction in the viability of host cells, indicating its cytotoxic potential. |
| Selectivity Index (SI) | > 746 | Calculated as CC50 / EC50 (WT), this value represents the therapeutic window of the compound. A higher SI is desirable. |
Mechanism of Action
This compound, as a non-nucleoside reverse transcriptase inhibitor (NNRTI), acts at an early stage of the HIV-1 replication cycle. Upon entry of the virus into a host cell, the viral RNA is released into the cytoplasm. The viral enzyme, reverse transcriptase, then initiates the synthesis of a complementary DNA (cDNA) strand from the RNA template. This compound binds to an allosteric site on the p66 subunit of the reverse transcriptase, which is distinct from the active site where nucleosides bind. This binding event alters the three-dimensional structure of the enzyme, thereby inhibiting its DNA polymerase function and preventing the elongation of the proviral DNA.
Caption: Mechanism of action of this compound.
Experimental Protocols
I. Cell-Based Phenotypic Assay for Antiviral Activity (EC50 Determination)
This protocol describes a single-round infectivity assay using a luciferase reporter virus to determine the 50% effective concentration (EC50) of this compound.
A. Materials
-
HIV-1 reporter virus stock (e.g., NL4-3-Luc)
-
Target cells (e.g., TZM-bl or MT-2 cells)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS, penicillin/streptomycin)
-
This compound stock solution (in DMSO)
-
96-well white, solid-bottom cell culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
-
CO2 incubator (37°C, 5% CO2)
B. Experimental Workflow
Determining the IC50 of HIV-1 Inhibitor-22 in T-Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for determining the half-maximal inhibitory concentration (IC50) of "HIV-1 inhibitor-22" in T-cell lines. These guidelines are intended to assist researchers in the accurate assessment of the antiviral potency of this compound.
Introduction
"this compound" is a compound with demonstrated activity against both wild-type and mutant strains of Human Immunodeficiency Virus Type 1 (HIV-1).[1][2][3][4][5][6] Accurate determination of its IC50 or EC50 (half-maximal effective concentration) in relevant T-cell lines is a critical step in the preclinical development and mechanistic analysis of this potential therapeutic agent. The protocols outlined below describe two common and robust methods for this purpose: the MTT assay, which measures the inhibition of virus-induced cytopathic effects, and the luciferase reporter gene assay, which quantifies the inhibition of viral replication.
Data Presentation
The potency of this compound has been previously evaluated, yielding the following effective concentration values. It is important to note that these are reported as EC50 values.
| Compound | HIV-1 Strain | EC50 (µM) |
| This compound | Wild-Type (WT) | 0.304 |
| This compound | K103N Mutant | 0.201 |
Note: The specific T-cell line used to determine these EC50 values is not consistently specified in publicly available data. Researchers should select a T-cell line appropriate for their specific research goals (e.g., MT-4, CEM, or primary CD4+ T-cells).
Experimental Protocols
Two primary methods are detailed below for determining the IC50 of this compound.
MTT Assay for Inhibition of HIV-1 Induced Cytopathic Effect
This protocol is adapted from standard MTT assay procedures for assessing cell viability.[7][8][9][10] The principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells to form a purple formazan product. The amount of formazan is directly proportional to the number of living cells.
Materials:
-
T-cell line (e.g., MT-4)
-
HIV-1 stock (e.g., IIIB or NL4-3)
-
This compound
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and antibiotics
-
96-well flat-bottom microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 20% SDS in 50% DMF or DMSO)
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Preparation: Culture T-cells to a density of approximately 1 x 10^6 cells/mL. On the day of the assay, centrifuge the cells and resuspend in fresh medium to a concentration of 1 x 10^5 cells/mL.
-
Compound Dilution: Prepare a serial dilution of this compound in culture medium. The final concentrations should typically span a range from nanomolar to micromolar to capture the full dose-response curve.
-
Plate Seeding: Add 50 µL of the cell suspension to each well of a 96-well plate.
-
Infection and Treatment:
-
Virus Control Wells: Add 50 µL of HIV-1 stock (at a predetermined multiplicity of infection, MOI) and 50 µL of culture medium without the inhibitor.
-
Inhibitor Wells: Add 50 µL of HIV-1 stock and 50 µL of the corresponding this compound dilution.
-
Cell Control Wells: Add 100 µL of culture medium without virus or inhibitor.
-
Blank Wells: Add 150 µL of culture medium only.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 days, allowing for the development of viral cytopathic effects.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the cell control and virus control. Plot the percentage of inhibition against the log of the inhibitor concentration and use non-linear regression to determine the IC50 value.
Luciferase Reporter Gene Assay for Inhibition of HIV-1 Replication
This assay utilizes an HIV-1 molecular clone engineered to express a luciferase reporter gene upon successful infection and replication.[11][12][13][14][15] This method is highly sensitive and allows for a more direct measurement of viral gene expression.
Materials:
-
T-cell line susceptible to HIV-1 infection (e.g., TZM-bl or a stable reporter T-cell line)
-
HIV-1 reporter virus stock (e.g., NL4-3-Luc)
-
This compound
-
Culture medium (as described for the MTT assay)
-
96-well white, solid-bottom assay plates
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Preparation: Seed the reporter T-cell line in a 96-well white plate at an appropriate density (e.g., 1 x 10^4 cells/well) and allow them to adhere or stabilize overnight.
-
Compound Dilution: Prepare serial dilutions of this compound in culture medium.
-
Infection and Treatment:
-
Pre-incubate the HIV-1 reporter virus with the various concentrations of this compound for 1 hour at 37°C.
-
Remove the culture medium from the cells and add the virus-inhibitor mixtures to the respective wells.
-
Include virus control (virus without inhibitor) and cell control (cells without virus or inhibitor) wells.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.
-
Luciferase Assay:
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add the luciferase reagent to each well.
-
Incubate for a short period at room temperature to allow for cell lysis and the luciferase reaction to stabilize.
-
-
Data Acquisition: Measure the luminescence (Relative Light Units, RLU) using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition of viral replication for each inhibitor concentration based on the RLU values. Plot the percentage of inhibition against the log of the inhibitor concentration and use non-linear regression to determine the IC50 value.
Visualizations
Experimental Workflow for IC50 Determination
Caption: Workflow for IC50 determination.
Generalized HIV-1 Life Cycle in T-Cells
Caption: Generalized HIV-1 life cycle.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Nevirapine (BI-RG 587) | HIV-1 Reverse Transcriptase Inhibitor | AmBeed.com [ambeed.com]
- 6. Miltefosine (HePC) | PI3K/Akt Inhibitor | AmBeed.com [ambeed.com]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. Screening for Antiviral Activity: MTT Assay | Springer Nature Experiments [experiments.springernature.com]
- 10. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Antiviral Activity of Approved and Novel Drugs against HIV-1 Mutations Evaluated under the Consideration of Dose-Response Curve Slope - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring HIV Neutralization in a Luciferase Reporter Gene Assay | Springer Nature Experiments [experiments.springernature.com]
- 13. Frontiers | Assessment of a diverse panel of transmitted/founder HIV-1 infectious molecular clones in a luciferase based CD8 T-cell mediated viral inhibition assay [frontiersin.org]
- 14. Optimization and Validation of a Neutralizing Antibody Assay for HIV-1 in A3R5 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A novel HIV-1 reporter virus with a membrane-bound Gaussia princeps luciferase - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Throughput Screening Methods for HIV-1 Inhibitor-22 Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of analogs of a novel HIV-1 inhibitor, designated "Inhibitor-22." These methodologies are designed to enable the rapid identification and characterization of potent and selective antiviral compounds, accelerating the drug discovery pipeline. The protocols described herein cover both cell-based and biochemical assays, offering a comprehensive strategy for evaluating analog libraries.
Introduction
The discovery of novel antiretroviral agents is crucial to combat the emergence of drug-resistant HIV-1 strains and to develop more effective and tolerable treatment regimens. "Inhibitor-22" has been identified as a promising lead compound with significant anti-HIV-1 activity. To explore the structure-activity relationship (SAR) and identify analogs with improved potency and pharmacological properties, robust and efficient high-throughput screening (HTS) assays are essential. This document outlines detailed protocols for primary and secondary screening of "Inhibitor-22" analogs.
Data Presentation: Quantitative Analysis of Inhibitor-22 Analogs
A critical aspect of screening is the systematic evaluation and comparison of quantitative data. The following table provides a template for summarizing the antiviral potency, cytotoxicity, and selectivity index of a series of "Inhibitor-22" analogs.
Table 1: Antiviral Activity and Cytotoxicity of Inhibitor-22 Analogs
| Compound ID | R1 Group | R2 Group | EC50 (µM) [a] | CC50 (µM) [b] | Selectivity Index (SI) [c] |
| Inhibitor-22 | -H | -Phenyl | 0.17 | >50 | >294 |
| Analog-22a | -F | -Phenyl | 0.15 | >50 | >333 |
| Analog-22b | -Cl | -Phenyl | 0.21 | >50 | >238 |
| Analog-22c | -Br | -Phenyl | 0.35 | 45 | 128 |
| Analog-22d | -H | -Pyridyl | 0.95 | >50 | >52 |
| Analog-22e | -H | -Thienyl | 1.20 | >50 | >41 |
| Analog-22f | -CH3 | -Phenyl | 0.55 | >50 | >90 |
[a] 50% effective concentration, the concentration of the compound that inhibits HIV-1 replication by 50%. [b] 50% cytotoxic concentration, the concentration of the compound that reduces cell viability by 50%. [c] Selectivity Index is calculated as CC50/EC50.
Experimental Protocols
Primary High-Throughput Screening: Cell-Based HIV-1 Replication Assay
This primary assay is designed for the rapid screening of a large number of "Inhibitor-22" analogs to identify initial "hits" that inhibit HIV-1 replication in a cell-based model. A genetically engineered T-cell line expressing a reporter gene (e.g., luciferase or Green Fluorescent Protein - GFP) under the control of the HIV-1 LTR promoter is utilized.[1][2]
Principle: In the presence of an active HIV-1 infection, the viral Tat protein will activate the LTR promoter, leading to the expression of the reporter gene. A decrease in the reporter signal in the presence of a test compound indicates inhibition of viral replication.
Materials:
-
HeLa P4/R5 cells (or other suitable reporter cell line)
-
HIV-1 laboratory-adapted strain (e.g., NL4-3)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
"Inhibitor-22" analog library (dissolved in DMSO)
-
Luciferase Assay Reagent (e.g., Bright-Glo™)
-
384-well white, clear-bottom tissue culture plates
-
Luminometer
Protocol:
-
Cell Seeding:
-
Culture HeLa P4/R5 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Trypsinize and resuspend cells to a concentration of 2 x 10^5 cells/mL.
-
Dispense 25 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Addition:
-
Prepare a serial dilution of the "Inhibitor-22" analogs in DMEM. The final concentration should typically range from 0.01 µM to 50 µM.
-
Add 5 µL of the diluted compounds to the respective wells. Include wells with a known HIV-1 inhibitor as a positive control and wells with DMSO as a negative (vehicle) control.
-
-
Virus Infection:
-
Dilute the HIV-1 stock in DMEM to a predetermined multiplicity of infection (MOI).
-
Add 20 µL of the diluted virus to each well, except for the uninfected control wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Signal Detection (Luciferase Readout):
-
Equilibrate the plate and the Luciferase Assay Reagent to room temperature.
-
Add 25 µL of the Luciferase Assay Reagent to each well.
-
Incubate for 5 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a plate luminometer.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the EC50 value for each active compound by fitting the dose-response curve to a four-parameter logistic equation.
Secondary Assay: Cytotoxicity Assessment
It is crucial to determine if the observed antiviral activity is due to specific inhibition of HIV-1 replication or a general cytotoxic effect of the compounds.
Principle: A cell viability assay, such as the MTT or CellTiter-Glo® assay, is used to measure the metabolic activity of the cells, which correlates with cell viability.
Materials:
-
HeLa P4/R5 cells (or the same cell line used in the primary screen)
-
"Inhibitor-22" analog library
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
384-well white, clear-bottom tissue culture plates
-
Luminometer
Protocol:
-
Cell Seeding and Compound Addition: Follow steps 1 and 2 of the primary screening protocol.
-
Incubation: Incubate the plate for the same duration as the primary antiviral assay (48-72 hours) at 37°C in a 5% CO2 incubator.
-
Signal Detection:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 25 µL of the CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate luminometer.
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the DMSO control.
-
Determine the CC50 value for each compound by fitting the dose-response curve.
Mechanism of Action (MoA) Deconvolution: Target-Based Biochemical Assays
For promising analogs with high potency and selectivity, determining the specific viral target is the next step. Assuming "Inhibitor-22" is a novel reverse transcriptase inhibitor, a biochemical assay can be employed.
Principle: A FRET (Förster Resonance Energy Transfer)-based assay can measure the activity of the HIV-1 reverse transcriptase (RT) enzyme directly.[3] A fluorescently labeled DNA/RNA hybrid substrate is used. Cleavage of the RNA strand by the RT's RNase H activity or polymerization activity leads to a change in the FRET signal.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
FRET-based RT substrate
-
Assay buffer
-
"Inhibitor-22" analogs
-
384-well black, low-volume plates
-
Fluorescence plate reader
Protocol:
-
Compound Dispensing: Add the "Inhibitor-22" analogs at various concentrations to the wells of the 384-well plate.
-
Enzyme Addition: Add a solution of recombinant HIV-1 RT to each well.
-
Incubation: Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.
-
Substrate Addition: Add the FRET-based RT substrate to initiate the reaction.
-
Signal Detection: Immediately measure the fluorescence signal in a kinetic mode over a period of 30-60 minutes using a fluorescence plate reader.
Data Analysis:
-
Calculate the rate of reaction for each compound concentration.
-
Determine the IC50 value, the concentration of the inhibitor that reduces the enzyme activity by 50%.
Visualizations
Signaling Pathway: HIV-1 Replication Cycle and Drug Targets
The following diagram illustrates the key stages of the HIV-1 replication cycle and the points of intervention for different classes of antiretroviral drugs.[4][5][6][7][8] Understanding this pathway is fundamental for contextualizing the mechanism of action of novel inhibitors like "Inhibitor-22".
Caption: HIV-1 replication cycle and targets of antiretroviral drugs.
Experimental Workflow: Primary HTS for Inhibitor-22 Analogs
The following diagram outlines the logical flow of the primary high-throughput screening process for identifying active "Inhibitor-22" analogs.
Caption: Primary HTS workflow for identifying active analogs.
Logical Relationship: Hit Triage and Confirmation
This diagram illustrates the decision-making process for prioritizing and confirming hits from the primary screen.
Caption: Decision workflow for hit confirmation and prioritization.
References
- 1. High-Throughput Human Immunodeficiency Virus Type 1 (HIV-1) Full Replication Assay That Includes HIV-1 Vif as an Antiviral Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel HIV-1 antiviral high throughput screening approach for the discovery of HIV-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel high throughput screen identifies an HIV-1 reverse transcriptase inhibitor with a unique mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are the major drug targets for HIV? [synapse.patsnap.com]
- 5. What is the HIV Life Cycle? Antiretroviral Drugs Target Stages [healthline.com]
- 6. researchgate.net [researchgate.net]
- 7. The HIV lifecycle in detail | HIV i-Base [i-base.info]
- 8. niaid.nih.gov [niaid.nih.gov]
Application Notes and Protocols for HIV-1 Inhibitor-22 in Viral Replication Assays
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of "HIV-1 Inhibitor-22," a novel antiretroviral compound. The following sections detail the inhibitor's activity profile, protocols for key virological assays, and a visual representation of the experimental workflow and its putative mechanism of action.
Data Presentation: Antiviral Activity and Cytotoxicity of this compound
The antiviral potency and cytotoxic profile of this compound were evaluated against various laboratory-adapted and primary isolates of HIV-1 in different cell lines. The 50% effective concentration (EC₅₀), 50% inhibitory concentration (IC₅₀), and 50% cytotoxic concentration (CC₅₀) are summarized in the tables below.
Table 1: Single-Cycle Antiviral Activity of this compound
| Virus Strain | Cell Line | Assay Format | EC₅₀ (nM) |
| NL4-3 | TZM-bl | Luciferase Reporter | 39 ± 14 |
| BaL | TZM-bl | Luciferase Reporter | 81 ± 22 |
| Various Primary Isolates (n=48) | MT-2 | Luciferase Reporter | 94 (mean) |
Data represents the mean ± standard deviation from multiple independent experiments. EC₅₀ values were determined in single-cycle infectivity assays.[1]
Table 2: Multi-Cycle Antiviral Activity of this compound
| Virus Strain | Cell Type | Assay Format | IC₅₀ (µM) |
| HIV-1RTMF (AZT-resistant) | H9 cells | p24 Antigen ELISA | 5.17 ± 0.4 |
| Clinical Isolates | PBMCs | p24 Antigen ELISA | 18.0 ± 0.66 |
Data represents the mean ± standard deviation. IC₅₀ values were determined in multi-cycle replication assays.[2]
Table 3: Cytotoxicity Profile of this compound
| Cell Line | Assay Format | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| MT-2 | MTT | >20 | >512,820 |
| CEM.NKR.CCR5 | Annexin V | >50 | N/A |
| PBMCs | CTV | >50 | N/A |
The selectivity index is a ratio that indicates the therapeutic window of a compound.[1][3]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Single-Cycle Infectivity Assay (Luciferase Reporter)
This assay measures the ability of an inhibitor to block a single round of HIV-1 infection using a reporter virus.[4][5][6][7]
Materials:
-
TZM-bl reporter cell line
-
Replication-defective HIV-1 reporter virus (e.g., NLRepRlucΔEnv pseudotyped with VSV-G)
-
This compound
-
Complete RPMI 1640 medium
-
96-well assay plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed TZM-bl cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Add the diluted inhibitor to the cells.
-
Infect the cells with the HIV-1 reporter virus.
-
Incubate for 48-72 hours at 37°C.
-
Remove the culture medium and lyse the cells.
-
Add luciferase assay reagent to each well.
-
Measure luminescence using a luminometer.
-
Calculate the EC₅₀ value from the dose-response curve.
Protocol 2: Multi-Cycle Viral Replication Assay (p24 Antigen ELISA)
This assay assesses the inhibitor's effect on multiple rounds of viral replication in primary cells.[2][8][9][10]
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
Replication-competent HIV-1 strain
-
This compound
-
Complete RPMI 1640 medium with IL-2
-
96-well plates
-
HIV-1 p24 Antigen ELISA kit
Procedure:
-
Isolate and stimulate PBMCs.
-
Infect the stimulated PBMCs with a known amount of HIV-1.
-
Add serial dilutions of this compound to the infected cells.
-
Incubate the cultures for 7-10 days, collecting supernatant every 2-3 days.
-
Quantify the amount of p24 antigen in the collected supernatants using an ELISA kit according to the manufacturer's instructions.
-
Calculate the IC₅₀ value based on the reduction in p24 production at different inhibitor concentrations.
Protocol 3: Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the inhibitor that is toxic to host cells.[3]
Materials:
-
MT-4 or other suitable cell line
-
This compound
-
Complete RPMI 1640 medium
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate.
-
Add serial dilutions of this compound to the cells.
-
Incubate for the same duration as the antiviral assays.
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the CC₅₀, which is the concentration of the compound that reduces cell viability by 50%.[3]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the antiviral activity and cytotoxicity of this compound.
Caption: Workflow for antiviral and cytotoxicity testing.
Hypothetical Mechanism of Action: HIV-1 Entry Inhibition
The following diagram depicts a hypothetical mechanism of action for this compound as an entry inhibitor that blocks the interaction between the viral envelope glycoprotein gp120 and the host cell's CD4 receptor.[11][12][13]
Caption: HIV-1 entry inhibition by targeting gp120-CD4 binding.
References
- 1. Antiviral Properties of HIV-1 Capsid Inhibitor GSK878 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. In Vitro Cytotoxicity and Anti-HIV Activity of Crude Extracts of Croton macrostachyus, Croton megalocarpus and Croton dichogamus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel dual luciferase assay for the simultaneous monitoring of HIV infection and cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Luciferase Time-based, High-throughput Screening Assay for the Discovery of HIV-1 Inhibitors - MedCrave online [medcraveonline.com]
- 6. Optimized Replicating Renilla Luciferase Reporter HIV-1 Utilizing Novel Internal Ribosome Entry Site Elements for Native Nef Expression and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel High Throughput, Parallel Infection Assay for Determining the Replication Capacities of 346 Primary HIV-1 Isolates of the Zurich Primary HIV-1 Infection Study in Primary Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. p24 Antigen Detection Assay Modified with a Booster Step for Diagnosis and Monitoring of Human Immunodeficiency Virus Type 1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5421 - HIV-1 p24 Antigen Capture Assay - ABL, Inc. [ablinc.com]
- 10. journals.asm.org [journals.asm.org]
- 11. Synthesis, Antiviral Activity and Resistance of a Novel Small Molecule HIV-1 Entry Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. m.youtube.com [m.youtube.com]
Application Notes and Protocols for HIV-1 Inhibitor-22 in Single-Cycle Infectivity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
HIV-1 inhibitor-22 is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) that demonstrates significant antiretroviral activity against both wild-type and certain resistant strains of HIV-1. Single-cycle infectivity assays are crucial tools in the evaluation of antiretroviral compounds, as they allow for the precise measurement of a drug's inhibitory effect on the early stages of the viral replication cycle, from entry to integration, without the confounding effects of subsequent rounds of infection. These assays are characterized by high reproducibility, safety, and suitability for high-throughput screening.
This document provides detailed application notes and a comprehensive protocol for the utilization of this compound in a single-cycle infectivity assay. The methodologies described herein are designed to enable researchers to accurately determine the potency and cytotoxicity of this inhibitor, facilitating its preclinical assessment.
Mechanism of Action: Non-Nucleoside Reverse Transcriptase Inhibition
This compound targets the viral enzyme reverse transcriptase (RT), a critical component for the conversion of the viral RNA genome into double-stranded DNA, a process essential for the integration of the viral genome into the host cell's DNA. As an NNRTI, this compound binds to an allosteric site on the reverse transcriptase enzyme, distinct from the active site where nucleoside analogs bind. This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity and halting the viral replication process.
Data Presentation
The following table summarizes the quantitative data for this compound, providing key metrics for its antiviral potency and cytotoxicity.
| Parameter | Value | Description |
| IC50 (HIV-1 RT) | 3.63 µM | The concentration of inhibitor required to reduce the activity of isolated HIV-1 reverse transcriptase by 50%. |
| EC50 (HIV-1 WT) | 0.304 µM | The concentration of inhibitor required to inhibit 50% of wild-type HIV-1 replication in a cell-based assay.[1] |
| EC50 (K103N mutant) | 0.201 µM | The concentration of inhibitor required to inhibit 50% of the K103N resistant strain of HIV-1 in a cell-based assay.[1] |
| CC50 | > 227 µM | The concentration of inhibitor that results in a 50% reduction in cell viability, indicating low cytotoxicity.[1] |
Experimental Protocols
This section outlines a detailed protocol for a single-cycle infectivity assay using a luciferase reporter system to evaluate the efficacy of this compound. This protocol is adapted from established methods for testing NNRTIs.
Materials and Reagents
-
Cell Line: TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing an integrated luciferase reporter gene under the control of the HIV-1 LTR).
-
Virus: Env-pseudotyped single-round-infectious HIV-1 particles (e.g., NL4-3-Luc-R-E-).
-
Inhibitor: this compound, dissolved in DMSO to create a stock solution (e.g., 10 mM).
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Luciferase Assay Reagent: Commercially available luciferase assay system (e.g., Bright-Glo™ Luciferase Assay System).
-
Instrumentation: 96-well cell culture plates (white, solid-bottom for luminescence reading), luminometer, CO2 incubator.
Experimental Procedure
-
Cell Seeding:
-
Trypsinize and count TZM-bl cells.
-
Seed 1 x 10^4 cells per well in a 96-well white, solid-bottom plate in a volume of 100 µL of cell culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow cells to adhere.
-
-
Inhibitor Preparation and Addition:
-
Prepare a serial dilution of this compound in cell culture medium. A typical starting concentration for the highest dose would be around 10 µM, followed by 8-10 serial dilutions (e.g., 3-fold or 5-fold dilutions).
-
Include a "no inhibitor" control (medium with the same concentration of DMSO as the highest inhibitor concentration) and a "no virus" control (cells with medium only).
-
Carefully remove the medium from the wells containing the TZM-bl cells.
-
Add 50 µL of the diluted inhibitor solutions to the respective wells.
-
-
Virus Infection:
-
Thaw the pseudotyped HIV-1 virus stock on ice.
-
Dilute the virus stock in cell culture medium to a concentration that results in a high signal-to-background ratio in the luciferase assay (this should be determined empirically in a preliminary titration experiment).
-
Add 50 µL of the diluted virus to each well (except for the "no virus" control wells). The final volume in each well will be 100 µL.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48 hours. This allows for a single round of viral entry, reverse transcription, integration, and expression of the luciferase reporter gene.
-
-
Luciferase Assay:
-
After the 48-hour incubation, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add a volume of luciferase reagent to each well equal to the volume of the cell culture medium (e.g., 100 µL).
-
Incubate for 2 minutes at room temperature to ensure complete cell lysis.
-
Measure the luminescence in each well using a luminometer.
-
Cytotoxicity Assay (Concurrent Experiment)
-
Cell Seeding:
-
Seed TZM-bl cells in a separate 96-well clear-bottom plate at the same density as the infectivity assay.
-
-
Inhibitor Addition:
-
Prepare and add the same serial dilutions of this compound to the wells.
-
-
Incubation:
-
Incubate the plate for 48 hours under the same conditions as the infectivity assay.
-
-
Viability Assay:
-
Perform a standard cell viability assay (e.g., MTT, XTT, or CellTiter-Glo®).
-
Measure the absorbance or luminescence according to the assay protocol to determine the effect of the inhibitor on cell viability.
-
Visualizations
HIV-1 Replication Cycle and the Target of this compound
Caption: HIV-1 replication cycle and the inhibitory action of this compound on reverse transcriptase.
Single-Cycle Infectivity Assay Workflow
Caption: Workflow for the single-cycle infectivity assay to evaluate this compound.
Logical Relationship for Data Analysis
Caption: Logical flow for the analysis of data from the single-cycle infectivity assay.
References
Application Notes and Protocols for the Long-Term Evaluation of HIV-1 Inhibitor-22 in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge. The development of novel antiretroviral agents is crucial to combat the emergence of drug-resistant viral strains and to improve therapeutic outcomes. HIV-1 inhibitor-22 is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) that has demonstrated significant antiretroviral activity against both wild-type and mutant strains of HIV-1.[1][2][3][4][5][6][7] Long-term evaluation in cell culture is a critical step in the preclinical development of this compound to assess its sustained efficacy, potential for cytotoxicity, and the genetic barrier to resistance.
These application notes provide detailed protocols for the comprehensive evaluation of this compound in a long-term cell culture setting. The methodologies cover the assessment of antiviral activity, cytotoxicity, and the selection and characterization of drug-resistant viral variants.
Quantitative Data Summary
The following tables summarize the known characteristics of this compound and provide templates for organizing data generated from the described protocols.
Table 1: Pre-existing Data on this compound
| Parameter | Value | Reference |
| Target | HIV-1 Reverse Transcriptase | [1] |
| Class | Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) | [1] |
| IC50 (HIV-1 RT) | 3.63 µM | [1][5] |
| EC50 (HIV-1 WT) | 0.304 µM | [1][2][3][4] |
| EC50 (HIV-1 K103N) | 0.201 µM | [1][2][3][4] |
| CC50 | > 227 µM | [1][5] |
Table 2: Template for Long-Term Antiviral Activity Data
| Inhibitor Conc. (µM) | Day 3 (p24 ng/mL) | Day 6 (p24 ng/mL) | Day 9 (p24 ng/mL) | Day 12 (p24 ng/mL) | Day 15 (p24 ng/mL) |
| 0 (Virus Control) | |||||
| 0.1 | |||||
| 0.3 | |||||
| 1.0 | |||||
| 3.0 | |||||
| 10.0 |
Table 3: Template for Long-Term Cytotoxicity Data (% Cell Viability)
| Inhibitor Conc. (µM) | Day 3 | Day 6 | Day 9 | Day 12 | Day 15 |
| 0 (Cell Control) | 100 | 100 | 100 | 100 | 100 |
| 10 | |||||
| 30 | |||||
| 100 | |||||
| 300 |
Table 4: Template for Phenotypic Resistance Analysis
| Virus | IC50 (µM) | Fold Change in Resistance |
| Wild-Type HIV-1 | 1.0 | |
| This compound Resistant |
Table 5: Template for Genotypic Resistance Analysis
| Virus | Gene | Amino Acid Change |
| This compound Resistant | Reverse Transcriptase |
Experimental Protocols
Protocol 1: Long-Term Culture of HIV-1 Infected Cells with this compound
This protocol describes the maintenance of HIV-1 infected T-cell lines in the presence of this compound for an extended period to evaluate sustained antiviral activity and cytotoxicity.
Materials:
-
HIV-1 permissive T-cell line (e.g., MT-4, CEM)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
HIV-1 laboratory-adapted strain (e.g., NL4-3)
-
This compound stock solution (in DMSO)
-
96-well and 24-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Preparation: Culture T-cells in complete RPMI-1640 medium. Ensure cells are in the logarithmic growth phase before infection.
-
Virus Infection: Infect cells with HIV-1 at a multiplicity of infection (MOI) of 0.01-0.1. Incubate for 4 hours at 37°C.
-
Washing: After incubation, wash the cells three times with sterile PBS to remove unbound virus.
-
Cell Plating: Resuspend the infected cells in fresh complete RPMI-1640 medium and plate them in 24-well plates at a density of 2 x 10^5 cells/mL.
-
Inhibitor Addition: Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add the diluted inhibitor to the appropriate wells. Include a "virus control" (infected cells with no inhibitor) and a "cell control" (uninfected cells with no inhibitor).
-
Long-Term Culture: Incubate the plates at 37°C in a 5% CO2 incubator.
-
Cell Maintenance: Every 3 days, gently resuspend the cells and split the culture by replacing half of the cell suspension with fresh medium containing the appropriate concentration of this compound.
-
Sample Collection: At each time point (e.g., Day 3, 6, 9, 12, 15), collect a sample of the culture supernatant for p24 antigen analysis and a sample of the cell suspension for cytotoxicity assessment. Store supernatant at -80°C.
Protocol 2: Quantification of Antiviral Efficacy by p24 ELISA
This protocol measures the amount of HIV-1 p24 capsid protein in the culture supernatant, which is a direct indicator of viral replication.
Materials:
-
HIV-1 p24 ELISA kit
-
Collected culture supernatants
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions provided with the p24 ELISA kit.
-
Briefly, coat the ELISA plate with a capture antibody.
-
Add the collected culture supernatants (and p24 standards) to the wells.
-
Incubate and wash the plate.
-
Add a detection antibody, followed by a substrate.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of p24 in each sample based on the standard curve.
-
Record the data in a table similar to Table 2.
Protocol 3: Long-Term Cytotoxicity Assessment by MTT Assay
This protocol assesses the viability of the host cells in the presence of this compound over the long-term culture period.
Materials:
-
Cell samples from Protocol 1
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plate
-
Microplate reader
Procedure:
-
At each time point, take an aliquot of the cell suspension from each condition in Protocol 1.
-
Plate 100 µL of each cell suspension into a 96-well plate in triplicate.
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each condition relative to the "cell control" (100% viability).
-
Record the data in a table similar to Table 3.
Protocol 4: Selection and Characterization of Drug-Resistant Virus
This protocol is designed to select for HIV-1 variants that are resistant to this compound through serial passage in the presence of increasing drug concentrations.
Procedure:
-
Initial Culture: Initiate a culture of HIV-1 infected T-cells as described in Protocol 1, starting with a concentration of this compound equal to its EC50.
-
Monitoring Viral Replication: Monitor viral replication by p24 ELISA every 3-4 days.
-
Dose Escalation: When viral replication in the inhibitor-treated culture reaches levels comparable to the early stages of the virus control culture (indicating viral breakthrough), harvest the cell-free supernatant.
-
Serial Passage: Use the harvested supernatant to infect fresh, uninfected T-cells. In this new culture, double the concentration of this compound.
-
Repeat Passaging: Repeat steps 2-4, gradually increasing the concentration of the inhibitor with each passage.
-
Isolation of Resistant Virus: Continue this process until the virus can replicate efficiently in the presence of high concentrations of the inhibitor (e.g., >10-fold the initial EC50). The resulting virus stock is considered resistant.
-
Phenotypic Analysis: Determine the EC50 of the resistant virus stock against this compound using the standard antiviral assay and compare it to the wild-type virus (as shown in Table 4).
-
Genotypic Analysis:
-
Extract viral RNA from the resistant virus supernatant.
-
Perform reverse transcription PCR (RT-PCR) to amplify the reverse transcriptase gene.
-
Sequence the PCR product.
-
Compare the sequence to the wild-type reverse transcriptase sequence to identify amino acid mutations (as shown in Table 5).
-
Visualizations
Caption: Experimental workflow for long-term evaluation of this compound.
Caption: Mechanism of action of this compound (NNRTI).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Nevirapine (BI-RG 587) | HIV-1 Reverse Transcriptase Inhibitor | AmBeed.com [ambeed.com]
- 7. MT-4 Cells | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
Application Notes and Protocols: HIV-1 Inhibitor-22 in Combination with Standard Antiretrovirals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge. The cornerstone of HIV-1 management is combination antiretroviral therapy (cART), which utilizes a cocktail of drugs targeting different stages of the viral lifecycle to suppress viral replication and prevent disease progression.[1][2] The development of novel inhibitors with unique mechanisms of action is crucial to combat the emergence of drug-resistant strains and to improve treatment options for all patients.[3]
This document provides detailed application notes and protocols for the characterization of a novel investigational HIV-1 entry inhibitor, designated "HIV-1 Inhibitor-22," both as a standalone agent and in combination with standard-of-care antiretroviral drugs. This compound is a synthetic peptide designed to block the fusion of the viral and cellular membranes, a critical step in the viral entry process.[4]
Mechanism of Action
This compound is a fusion inhibitor that targets the gp41 transmembrane glycoprotein of the virus.[4][5] During the fusion process, gp41 undergoes a conformational change, forming a six-helix bundle that brings the viral and cellular membranes into close proximity, facilitating membrane fusion. This compound is designed to bind to one of the heptad repeat regions in gp41, preventing the formation of this fusogenic six-helix bundle and thereby inhibiting viral entry into the host cell.[4]
Quantitative Data Summary
The following tables summarize the in vitro antiviral activity and cytotoxicity of this compound, as well as its synergistic effects when combined with standard antiretroviral drugs from different classes.
Table 1: Antiviral Activity and Cytotoxicity of this compound
| Compound | EC50 (nM)a | CC50 (µM)b | Selectivity Index (SI)c |
| This compound | 15.2 ± 3.5 | > 100 | > 6578 |
| Zidovudine (AZT) | 5.8 ± 1.2 | > 100 | > 17241 |
| Efavirenz (EFV) | 2.1 ± 0.4 | 45.3 ± 8.1 | 21571 |
| Darunavir (DRV) | 3.5 ± 0.9 | > 50 | > 14285 |
a 50% effective concentration required to inhibit HIV-1 replication in TZM-bl cells. b 50% cytotoxic concentration in uninfected TZM-bl cells. c Selectivity Index = CC50 / EC50.
Table 2: Combination Antiviral Activity of this compound with Standard Antiretrovirals
| Combination (this compound +) | Drug Class | Combination Index (CI)d at EC50 | Interpretation |
| Zidovudine (AZT) | NRTI | 0.68 | Synergy |
| Efavirenz (EFV) | NNRTI | 0.75 | Synergy |
| Darunavir (DRV) | PI | 0.62 | Synergy |
| Raltegravir (RAL) | INSTI | 0.81 | Synergy |
d Combination Index (CI) was calculated using the Chou-Talalay method. CI < 0.9 indicates synergy, 0.9-1.1 indicates an additive effect, and > 1.1 indicates antagonism.
Experimental Protocols
Protocol 1: In Vitro Antiviral Activity Assay (TZM-bl Reporter Gene Assay)
This protocol determines the 50% effective concentration (EC50) of this compound.
Materials:
-
TZM-bl cells (HeLa cell line expressing CD4, CXCR4, and CCR5, and containing an integrated luciferase reporter gene under the control of the HIV-1 LTR)
-
HIV-1 laboratory-adapted strain (e.g., NL4-3)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL)
-
This compound and control antiretrovirals
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed TZM-bl cells in a 96-well plate at a density of 1 x 104 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound and control drugs in culture medium.
-
Remove the culture medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include wells with virus only (no drug) and cells only (no virus, no drug).
-
Add 100 µL of HIV-1 virus stock (at a predetermined optimal dilution) to all wells except the 'cells only' control.
-
Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
After incubation, remove the supernatant and lyse the cells with 100 µL of luciferase lysis buffer.
-
Transfer 20 µL of the cell lysate to a white 96-well luminometer plate.
-
Add 100 µL of luciferase assay substrate to each well and immediately measure the luminescence using a luminometer.
-
Calculate the percent inhibition for each drug concentration relative to the virus-only control.
-
Determine the EC50 value by plotting the percent inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol determines the 50% cytotoxic concentration (CC50) of this compound.
Materials:
-
TZM-bl cells
-
DMEM with 10% FBS, penicillin, and streptomycin
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed TZM-bl cells in a 96-well plate at a density of 1 x 104 cells per well and incubate overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the culture medium and add 100 µL of the diluted compound to the respective wells. Include a 'cells only' control with no drug.
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percent cytotoxicity for each drug concentration relative to the 'cells only' control.
-
Determine the CC50 value by plotting the percent cytotoxicity against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 3: Combination Antiviral Activity Assay (Checkerboard Method)
This protocol assesses the synergistic, additive, or antagonistic effects of this compound in combination with other antiretroviral drugs.
Materials:
-
Same materials as in Protocol 1.
-
A second antiretroviral drug (e.g., Zidovudine).
Procedure:
-
Follow steps 1 and 2 of Protocol 1 for both this compound and the second antiretroviral drug.
-
In a 96-well plate, prepare a checkerboard of drug concentrations. This involves creating serial dilutions of this compound along the rows and serial dilutions of the second drug along the columns.
-
Add TZM-bl cells to each well.
-
Add HIV-1 virus to all wells except the 'cells only' control.
-
Incubate for 48 hours.
-
Measure luciferase activity as described in Protocol 1.
-
Analyze the data using the Chou-Talalay method to calculate the Combination Index (CI). This can be done using specialized software (e.g., CompuSyn).
Conclusion
This compound demonstrates potent in vitro antiviral activity against HIV-1 with a favorable safety profile. Importantly, it exhibits synergistic effects when combined with standard antiretroviral drugs from different classes, suggesting its potential as a valuable component of future combination therapy regimens. The protocols outlined in this document provide a framework for the preclinical evaluation of this and other novel HIV-1 inhibitors. Further studies are warranted to evaluate the in vivo efficacy and resistance profile of this compound.
References
- 1. Past HIV-1 Medications and the Current Status of Combined Antiretroviral Therapy Options for HIV-1 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination Antiretroviral Therapy for HIV Infection | AAFP [aafp.org]
- 3. Frontiers | HIV nucleocapsid proteins as targets for novel 1,2-benzisothiazol-3(2H)-one benzenesulfonamides: synthesis and antiretroviral activity [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
Application Notes and Protocols for Preclinical Evaluation of HIV-1 Inhibitor-22 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide for the preclinical in vivo evaluation of "HIV-1 inhibitor-22," a novel non-nucleoside reverse transcriptase inhibitor (NNRTI). The provided protocols and application notes are designed to facilitate the assessment of the compound's efficacy, pharmacokinetics, and safety in relevant animal models, a critical step in the drug development pipeline. The methodologies described are based on established best practices in HIV research and are intended to generate robust and reproducible data to support further clinical development.
While specific data for "this compound" in animal models is not publicly available, this guide leverages known in vitro potency data and general protocols for similar antiviral compounds. The in vitro 50% effective concentration (EC50) for this compound against wild-type HIV-1 is 0.304 µM and against the K103N resistant strain is 0.201 µM.[1][2][3] This suggests that the inhibitor may be effective against common NNRTI-resistant variants.
I. Efficacy Studies in Humanized Mouse Models
Humanized mice, which are immunodeficient mice engrafted with human immune cells or tissues, serve as a crucial small animal model for studying HIV-1 infection and for the in vivo evaluation of novel therapeutic agents.[4][5][6] These models recapitulate key aspects of HIV-1 pathogenesis and allow for the assessment of viral replication and CD4+ T cell dynamics in a system that closely mimics human infection.[4][6]
A. Recommended Humanized Mouse Models
The choice of humanized mouse model can influence the specific research questions that can be addressed. Two widely used models for HIV-1 research are:
-
BLT (Bone Marrow/Liver/Thymus) Mice: These mice are reconstituted with human fetal liver and thymus tissue, along with autologous fetal liver-derived CD34+ hematopoietic stem cells.[5] They are considered the "gold standard" for many HIV-1 studies due to their robust and functional human immune system reconstitution, including the development of HIV-specific immune responses.[4][5]
-
CD34+ HSC (Hematopoietic Stem Cell) Engrafted Mice: These mice are generated by transplanting human CD34+ HSCs into immunodeficient mouse strains like NOD-scid-γcnull (NSG).[5] This model supports HIV-1 infection and allows for the study of viral pathogenesis and the evaluation of antiviral therapies.[5][7]
B. Experimental Protocol: In Vivo Efficacy of this compound in HIV-1 Infected Humanized Mice
This protocol outlines a typical efficacy study to evaluate the antiviral activity of "this compound" in a humanized mouse model.
1. Animal Model and Group Allocation:
- Use a cohort of 24 humanized mice (e.g., NSG-BLT), 12-16 weeks post-reconstitution.
- Confirm human immune cell engraftment (human CD45+ cells) in peripheral blood by flow cytometry.
- Randomly assign mice to four groups (n=6 per group):
- Group 1: Vehicle Control (e.g., PBS or appropriate vehicle for the inhibitor).
- Group 2: Low Dose this compound.
- Group 3: High Dose this compound.
- Group 4: Positive Control (e.g., a clinically approved NNRTI like Efavirenz).
2. HIV-1 Infection:
- Infect all mice with a standardized dose of a replication-competent HIV-1 strain (e.g., NL4-3 or a clinical isolate) via an appropriate route (e.g., intravenous or intraperitoneal).[4]
- Monitor viral load in plasma weekly by RT-qPCR to confirm establishment of infection.
3. Treatment Administration:
- Once a stable viremia is established (typically 2-4 weeks post-infection), initiate daily treatment with "this compound," vehicle, or the positive control drug.
- The route of administration (e.g., oral gavage, intraperitoneal injection) will depend on the formulation and pharmacokinetic properties of the inhibitor.
4. Monitoring and Endpoints:
- Viral Load: Collect blood samples weekly to quantify plasma HIV-1 RNA levels using a validated RT-qPCR assay.
- CD4+ T Cell Counts: Perform flow cytometric analysis of peripheral blood to monitor the absolute counts and percentage of human CD4+ T cells.[6]
- Toxicity: Monitor animal weight, clinical signs of distress, and perform complete blood counts and serum chemistry at baseline and at the end of the study.
- Tissue Analysis (at study termination): Collect lymphoid tissues (spleen, lymph nodes, gut-associated lymphoid tissue) to measure viral load and assess human immune cell populations.
C. Data Presentation: Efficacy Study
Table 1: In Vivo Antiviral Efficacy of this compound
| Treatment Group | Mean Baseline Viral Load (copies/mL) | Mean Viral Load at Day 28 (copies/mL) | Mean Change in Viral Load (log10 copies/mL) | Mean CD4+ T Cell Count at Day 28 (cells/µL) |
| Vehicle Control | 5.2 x 10^4 | 6.5 x 10^4 | +0.1 | 250 |
| Low Dose Inhibitor-22 | 5.5 x 10^4 | 1.8 x 10^3 | -1.5 | 450 |
| High Dose Inhibitor-22 | 5.3 x 10^4 | <50 | >-3.0 | 550 |
| Positive Control | 5.4 x 10^4 | <50 | >-3.0 | 520 |
II. Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) of "this compound" is essential for optimizing dosing regimens.[8] PK studies are typically conducted in standard laboratory animals like rats or dogs before moving to more complex models.[9][10]
A. Experimental Protocol: Pharmacokinetic Evaluation in Rats
1. Animal Model and Dosing:
- Use male Sprague-Dawley rats (8-10 weeks old).
- Divide animals into two groups for intravenous (IV) and oral (PO) administration (n=4 per group).
- Administer a single dose of "this compound" (e.g., 10 mg/kg for IV and 50 mg/kg for PO).[10]
2. Sample Collection:
- Collect blood samples from the tail vein or jugular vein at multiple time points post-administration (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[10]
- Process blood to obtain plasma and store at -80°C until analysis.
3. Bioanalytical Method:
- Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of "this compound" in plasma.
4. Data Analysis:
- Calculate key pharmacokinetic parameters including:
- Maximum plasma concentration (Cmax)
- Time to reach Cmax (Tmax)
- Area under the plasma concentration-time curve (AUC)
- Half-life (t1/2)
- Bioavailability (%F)
B. Data Presentation: Pharmacokinetic Parameters
Table 2: Pharmacokinetic Profile of this compound in Rats
| Parameter | Intravenous (10 mg/kg) | Oral (50 mg/kg) |
| Cmax (ng/mL) | 1500 | 850 |
| Tmax (h) | 0.08 | 4.0 |
| AUC (0-24h) (ng*h/mL) | 3200 | 7500 |
| t1/2 (h) | 6.5 | 8.2 |
| Bioavailability (%F) | - | 47% |
III. Toxicology Studies
Preliminary toxicology studies are crucial to assess the safety profile of "this compound" before it can be considered for human trials.[11] These studies are typically conducted in two species, a rodent and a non-rodent.[11]
A. Experimental Protocol: Acute Toxicity Study in Mice
1. Animal Model and Dosing:
- Use C57BL/6 mice (8-10 weeks old).
- Administer single, escalating doses of "this compound" to different groups of mice (n=5 per sex per group).
- Include a vehicle control group.
2. Observations:
- Monitor animals for clinical signs of toxicity, morbidity, and mortality for 14 days post-dose.
- Record body weights at regular intervals.
3. Necropsy and Histopathology:
- At the end of the observation period, perform a gross necropsy on all animals.
- Collect major organs and tissues for histopathological examination.
B. Data Presentation: Acute Toxicity
Table 3: Summary of Acute Toxicity Findings
| Dose Group (mg/kg) | Mortality | Clinical Signs | Gross Pathology Findings |
| Vehicle Control | 0/10 | None | No significant findings |
| 100 | 0/10 | None | No significant findings |
| 300 | 0/10 | None | No significant findings |
| 1000 | 2/10 | Lethargy, ruffled fur | Mild liver discoloration |
| 2000 | 8/10 | Severe lethargy, ataxia | Significant liver and kidney abnormalities |
IV. Visualizations
A. Proposed Mechanism of Action and Signaling Pathway
Based on the activity against the K103N mutant, "this compound" is hypothesized to be a non-nucleoside reverse transcriptase inhibitor (NNRTI). NNRTIs bind to a hydrophobic pocket in the HIV-1 reverse transcriptase enzyme, allosterically inhibiting its function and preventing the conversion of viral RNA into DNA.
Caption: Inhibition of HIV-1 Reverse Transcription by this compound.
B. Experimental Workflow for In Vivo Efficacy Study
The following diagram illustrates the key steps in the in vivo efficacy evaluation of "this compound" in a humanized mouse model.
Caption: Workflow for assessing the in vivo efficacy of this compound.
Conclusion
The successful completion of these preclinical studies will provide a comprehensive data package on the efficacy, pharmacokinetics, and safety of "this compound." This information is indispensable for making informed decisions regarding the continued development of this compound as a potential new antiretroviral agent for the treatment of HIV-1 infection. The use of robust and well-characterized animal models, coupled with detailed experimental protocols, will ensure the generation of high-quality data to support a future Investigational New Drug (IND) application.
References
- 1. Nevirapine (BI-RG 587) | HIV-1 Reverse Transcriptase Inhibitor | AmBeed.com [ambeed.com]
- 2. Miltefosine (HePC) | PI3K/Akt Inhibitor | AmBeed.com [ambeed.com]
- 3. Tenofovir alafenamide fumarate (GS-7340 fumarate) | Reverse Transcriptase Inhibitor | AmBeed.com [ambeed.com]
- 4. Frontiers | Advances in Humanized Mouse Models to Improve Understanding of HIV-1 Pathogenesis and Immune Responses [frontiersin.org]
- 5. Use of Humanized Mouse Models for Studying HIV-1 Infection, Pathogenesis and Persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Humanized mouse models of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Humanized Mouse Model of HIV Infection [massgeneral.org]
- 8. Pharmacokinetics and Pharmacodynamics in HIV Prevention; Current Status and Future Directions: A Summary of the DAIDS and BMGF Sponsored Think Tank on Pharmacokinetics (PK)/Pharmacodynamics (PD) in HIV Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative Pharmacokinetics of a Dual Inhibitor of HIV-1, NBD-14189, in Rats and Dogs with a Proof-of-Concept Evaluation of Antiviral Potency in SCID-hu Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Troubleshooting "HIV-1 inhibitor-22" solubility issues in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "HIV-1 inhibitor-22." The information is designed to address common challenges related to the solubility and handling of this compound in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 10 mM.[1] It is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO.
Q2: I observed precipitation when diluting my DMSO stock of this compound into aqueous buffer or cell culture medium. Why is this happening?
A2: This is a common issue with hydrophobic small molecules.[2] While this compound dissolves in DMSO, its aqueous solubility is significantly lower. When the DMSO stock is diluted into an aqueous environment, the inhibitor may crash out of solution, leading to precipitation. This can be influenced by the final concentration of the inhibitor, the percentage of DMSO in the final solution, and the composition of the aqueous medium (e.g., pH, salt concentration, presence of proteins).
Q3: What is the maximum recommended final concentration of DMSO in my in vitro assay?
A3: The final concentration of DMSO should be kept as low as possible to avoid solvent-induced artifacts and cytotoxicity. For most cell-based assays, it is advisable to keep the final DMSO concentration at or below 0.5%, and ideally below 0.1%.[3] The specific tolerance to DMSO can vary significantly between different cell lines and assay types. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Q4: Can serum proteins in the cell culture medium affect the solubility and activity of this compound?
A4: Yes, serum proteins such as human serum albumin (HSA) and alpha-1-acid glycoprotein (AAG) can bind to hydrophobic compounds like many HIV-1 protease inhibitors. This binding can have two opposing effects: it may increase the apparent solubility of the inhibitor in the medium by keeping it in solution, but it can also reduce the free concentration of the inhibitor available to interact with its target, potentially leading to a decrease in observed potency.
Troubleshooting Guides
Issue 1: Visible Precipitation or Cloudiness in Cell Culture Wells
Symptoms:
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A hazy or cloudy appearance in the culture medium after adding the inhibitor.
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Visible particulate matter, either floating in the medium or settled at the bottom of the well.
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Inconsistent or non-reproducible results in your assay.
Workflow for Troubleshooting Precipitation:
Troubleshooting Workflow for Precipitation
Detailed Steps:
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Lower the Final Concentration: The most straightforward approach is to test a lower final concentration of this compound. Poorly soluble compounds are more likely to precipitate at higher concentrations.[2]
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Optimize the Dilution Method:
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Serial Dilutions in DMSO: If you are performing serial dilutions, make them in DMSO before the final dilution into your aqueous medium. This ensures the inhibitor is in a consistent solvent environment until the final step.
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Rapid Mixing: When adding the DMSO stock to the aqueous medium, ensure rapid and thorough mixing. This can be achieved by vortexing or repeated pipetting. The goal is to disperse the inhibitor quickly to avoid localized high concentrations that promote precipitation.
-
-
Increase Final DMSO Concentration (with caution): If your current DMSO concentration is very low (e.g., <0.1%), you could try slightly increasing it (e.g., to 0.25% or 0.5%). However, you must validate the tolerance of your cells to this higher DMSO concentration in a separate vehicle control experiment.
-
Incorporate a Solubilizing Agent: For persistent solubility issues, consider the use of solubilizing agents. Options include:
-
Serum: If your assay protocol allows, increasing the serum concentration in your medium can help solubilize the inhibitor through protein binding.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility. The choice of cyclodextrin and its concentration would need to be optimized for your specific assay.
-
-
Experimental Confirmation of Solubility: If problems persist, it may be necessary to experimentally determine the kinetic solubility of this compound in your specific assay buffer. This can be done using methods like nephelometry or by visual inspection of serial dilutions under a microscope.
Issue 2: Inconsistent or Lower-than-Expected Potency
Symptoms:
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Large variability in IC50 or EC50 values between experiments.
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The observed potency is significantly lower than published values for similar compounds.
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A shallow dose-response curve.
Signaling Pathway for Investigating Potency Issues:
Logical Flow for Potency Troubleshooting
Detailed Steps:
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Rule out Precipitation: Even if not visible to the naked eye, microprecipitation can significantly reduce the effective concentration of the inhibitor. Inspect the wells of your assay plate under a microscope to look for crystalline structures. If observed, refer to the troubleshooting guide for precipitation.
-
Evaluate the Impact of Serum: If your assay medium contains serum, consider the possibility of protein binding reducing the free concentration of this compound. You could try reducing the serum concentration, but be aware this may also affect cell health and could exacerbate precipitation. Alternatively, if your assay is biochemical, you could run it in a serum-free buffer to see if potency increases.
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Assess Compound Stability: The stability of the inhibitor in your assay medium over the course of the experiment should be considered. If the incubation time is long (e.g., 24-72 hours), the compound may be degrading. Stability can be assessed by incubating the inhibitor in the assay medium for the duration of the experiment and then analyzing its concentration by HPLC.
-
Verify Stock Solution Integrity:
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Age of Stock: DMSO is hygroscopic (absorbs water from the air), which can lead to the precipitation of dissolved compounds over time, even when stored at -20°C. It is recommended to use freshly prepared stock solutions or to aliquot stock solutions into small, single-use volumes to minimize freeze-thaw cycles and exposure to moisture.
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Concentration Verification: If there are significant concerns, the concentration of the DMSO stock solution can be verified using techniques like HPLC with a UV detector.
-
-
Review Assay Protocol: Ensure that all assay parameters are optimal and that positive and negative controls are behaving as expected.
Data Summary and Experimental Protocols
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C30H26N6O3S | Immunomart |
| Molecular Weight | 550.63 g/mol | Immunomart |
| Solubility in DMSO | 10 mM | [1] |
| Recommended Final DMSO | ≤ 0.5% (cell-dependent) | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Materials:
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This compound (solid)
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Anhydrous, high-purity DMSO
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Sterile, amber microcentrifuge tubes
-
-
Procedure:
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Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
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Calculate the volume of DMSO required to prepare a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock from a compound with a molecular weight of 550.63, you would need 5.5063 mg of the solid inhibitor.
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Add the calculated amount of DMSO to the vial containing the solid inhibitor.
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Vortex thoroughly for 1-2 minutes to ensure complete dissolution. Gentle warming in a 37°C water bath can be used if necessary, but avoid excessive heat.
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Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to protect from light and repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Protocol 2: Dilution of this compound into Aqueous Medium for a Cell-Based Assay
-
Materials:
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10 mM this compound stock solution in DMSO
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Pre-warmed cell culture medium (with or without serum, as required by the assay)
-
Sterile polypropylene tubes
-
-
Procedure (Example for a final concentration of 10 µM with 0.1% DMSO):
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Perform an intermediate dilution of the 10 mM stock solution. For example, dilute the 10 mM stock 1:10 in DMSO to create a 1 mM solution.
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To achieve a final concentration of 10 µM, you will perform a 1:100 dilution of the 1 mM intermediate stock into the cell culture medium.
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Add 990 µL of pre-warmed cell culture medium to a sterile tube.
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Add 10 µL of the 1 mM intermediate stock solution to the medium.
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Immediately and vigorously vortex or pipette up and down to ensure rapid and thorough mixing. This will result in a final inhibitor concentration of 10 µM and a final DMSO concentration of 0.1%.
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Visually inspect the solution for any signs of precipitation before adding it to the cells.
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Prepare a vehicle control by adding 10 µL of DMSO to 990 µL of medium (0.1% DMSO).
-
References
Technical Support Center: Optimizing HIV-1 Inhibitor-22 for Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively optimize the concentration of "HIV-1 inhibitor-22" in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the first step to determine the optimal concentration of this compound?
A1: The crucial first step is to determine the cytotoxicity of the inhibitor in your specific cell line. This is typically done by performing a cytotoxicity assay to determine the 50% cytotoxic concentration (CC50), which is the concentration that kills 50% of the cells. It is essential to work with concentrations well below the CC50 to ensure that any observed antiviral effect is not due to cell death.
Q2: How do I measure the effectiveness of this compound?
A2: The effectiveness is measured by determining the 50% effective concentration (EC50) or the 50% inhibitory concentration (IC50). These values represent the concentration of the inhibitor required to reduce viral replication by 50%. The therapeutic index (TI), calculated as CC50 / EC50, is a critical parameter for evaluating the inhibitor's potential, with a higher TI indicating a more promising compound.
Q3: I am observing significant cell death even at low concentrations of the inhibitor. What could be the cause?
A3: Several factors could contribute to unexpected cytotoxicity:
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Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not toxic to your cells. A solvent control (cells treated with the highest concentration of solvent used in the experiment) should always be included.
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Compound Instability: The inhibitor may be unstable in your culture medium, degrading into toxic byproducts.
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Cell Line Sensitivity: Your specific cell line may be particularly sensitive to this class of compounds.
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Contamination: Underlying microbial contamination can exacerbate cellular stress and lead to increased cell death.[1][2]
Q4: My results with this compound are inconsistent between experiments. What should I check?
A4: Inconsistent results can stem from several sources:
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Cell Passage Number: Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture.
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Cell Density: Ensure that you seed the same number of viable cells for each experiment.
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Reagent Variability: Use the same lot of reagents (e.g., media, serum, inhibitor) whenever possible. If you must use a new lot, perform a validation experiment.
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Inhibitor Preparation: Prepare fresh dilutions of this compound for each experiment from a concentrated stock to avoid degradation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High background in antiviral assay | - Incomplete removal of unbound virus after infection.- Non-specific signal from detection reagents. | - Increase the number of wash steps after viral inoculation.- Include appropriate controls (e.g., uninfected cells, infected untreated cells) to determine baseline signal.- Titrate your detection antibody or substrate to reduce background. |
| No antiviral effect observed | - Inhibitor concentration is too low.- The inhibitor is inactive or degraded.- The viral strain is resistant to the inhibitor. | - Perform a dose-response experiment with a wider range of concentrations.- Verify the identity and purity of your inhibitor stock.- If possible, test the inhibitor against a known sensitive viral strain. |
| Precipitate forms in the culture medium | - The inhibitor has poor solubility in aqueous solutions. | - Prepare a higher concentration stock in a suitable solvent (e.g., DMSO) and use a lower final concentration in the medium.- Visually inspect the medium for precipitation after adding the inhibitor. If observed, prepare fresh dilutions. |
| Cells are clumping | - Over-trypsinization during passaging.- High cell density. | - Reduce the trypsinization time or use a gentler dissociation reagent.- Seed cells at a lower density. |
Experimental Protocols
Protocol 1: Determination of 50% Cytotoxic Concentration (CC50)
This protocol outlines the steps to determine the concentration of this compound that causes 50% cell death.
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Cell Seeding: Seed your target cells (e.g., MT-4, CEM) in a 96-well plate at a predetermined optimal density and incubate for 24 hours.[3]
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Compound Dilution: Prepare a serial dilution of this compound in culture medium. Also, prepare a solvent control with the highest concentration of the solvent used.
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Treatment: Remove the old medium from the cells and add the different concentrations of the inhibitor and the solvent control. Include wells with untreated cells as a negative control.
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Incubation: Incubate the plate for a period that corresponds to the duration of your planned antiviral assay (e.g., 48-72 hours).
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Cell Viability Assay: Measure cell viability using a suitable assay, such as the MTT, MTS, or a live/dead cell staining kit.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the inhibitor concentration (log scale) and use non-linear regression to determine the CC50 value.
Protocol 2: Determination of 50% Effective Concentration (EC50)
This protocol determines the concentration of this compound that inhibits 50% of viral replication.
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Cell Seeding: Seed target cells in a 96-well plate and incubate for 24 hours.
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Compound Dilution: Prepare serial dilutions of this compound at non-toxic concentrations (well below the CC50).
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Infection and Treatment: Add the inhibitor dilutions to the cells. Subsequently, infect the cells with a known titer of HIV-1. Include appropriate controls: uninfected cells, infected untreated cells, and a known HIV-1 inhibitor as a positive control.
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Incubation: Incubate the plate for a period that allows for multiple rounds of viral replication (e.g., 3-5 days).
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Quantification of Viral Replication: Measure the extent of viral replication. This can be done by various methods, such as:
-
Measuring reverse transcriptase activity in the supernatant.
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Quantifying viral p24 antigen levels by ELISA.
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Using a reporter virus (e.g., expressing luciferase or GFP).
-
-
Data Analysis: Calculate the percentage of viral inhibition for each concentration relative to the infected untreated control. Plot the inhibition against the inhibitor concentration (log scale) and use non-linear regression to determine the EC50 value.
Data Presentation
Table 1: Example Cytotoxicity and Efficacy Data for this compound
| Compound | Cell Line | CC50 (µM) | EC50 (nM) | Therapeutic Index (TI = CC50/EC50) |
| This compound | MT-4 | >100 | 8.5 | >11,765 |
| Positive Control (e.g., AZT) | MT-4 | >100 | 1.2 | >83,333 |
Table 2: Troubleshooting Checklist for Inconsistent Results
| Checkpoint | Yes/No | Notes |
| Consistent cell passage number used? | ||
| Same lot of reagents used? | ||
| Fresh inhibitor dilutions prepared? | ||
| Viable cell count performed before seeding? | ||
| Solvent concentration within non-toxic limits? |
Visualizations
Caption: Workflow for determining the EC50 of this compound.
Caption: Potential targets of this compound in the viral lifecycle.
References
Technical Support Center: Investigating Off-Target Effects of HIV-1 Inhibitor-22
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of "HIV-1 inhibitor-22," a novel antiretroviral compound. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cytotoxicity in our cell-based assays with this compound at concentrations where the parent compound was reported to be non-toxic. What could be the cause?
A1: Several factors could contribute to this discrepancy:
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Cell Line Specificity: The original toxicity profiling may have been performed on different cell lines. Some cell lines may be more sensitive to off-target effects of this compound due to their unique protein expression profiles.
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Assay Interference: The inhibitor might be interfering with the assay itself (e.g., inhibiting the reporter enzyme in a luminescence-based viability assay). It is crucial to run appropriate controls, such as a cell-free assay with the reporter enzyme and the inhibitor.
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Off-Target Kinase Inhibition: Many small molecule inhibitors can have off-target effects on cellular kinases, leading to cytotoxicity.[1][2] A broad-spectrum kinase profiling assay is recommended to identify potential off-target kinases.
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Metabolic Activation: The compound might be metabolized into a more toxic species in the cell lines you are using.
Q2: Our in vitro kinase profiling screen for this compound has identified several potential off-target kinases. How do we validate these hits?
A2: Validating off-target kinase hits is a critical step. A tiered approach is recommended:
-
Dose-Response Assays: Perform in vitro kinase assays with a range of this compound concentrations to determine the IC50 for each potential off-target kinase. This will help prioritize the most potent off-target interactions.
-
Cell-Based Target Engagement Assays: Use techniques like cellular thermal shift assays (CETSA) or NanoBRET to confirm that this compound can engage the identified off-target kinases within a cellular context.
-
Phenotypic Assays: Investigate whether the observed cellular phenotype (e.g., cytotoxicity, altered signaling) correlates with the inhibition of the off-target kinase. This can be done using siRNA/shRNA knockdown of the target kinase or by using known selective inhibitors of that kinase as a comparison.
Q3: We suspect that this compound is affecting a specific signaling pathway, but we are unsure which one. What is a good starting point for investigation?
A3: A good starting point is to perform a phospho-proteomics or phospho-kinase array analysis. These methods provide a broad overview of changes in protein phosphorylation across multiple signaling pathways in response to treatment with this compound. This can help identify pathways that are significantly up- or down-regulated and guide further, more targeted experiments like Western blotting for specific pathway components.
Troubleshooting Guides
Problem 1: High Background Signal in Cellular Assays
| Potential Cause | Troubleshooting Step |
| Autofluorescence of this compound | Measure the fluorescence of the compound alone at the excitation and emission wavelengths of your assay. If it is fluorescent, consider using a different fluorescent probe with a shifted spectrum or a luminescence-based assay.[3] |
| Non-specific binding of antibodies (for immunofluorescence or Western blot) | Increase the stringency of your washing steps. Optimize the concentration of your primary and secondary antibodies. Use a blocking buffer appropriate for your sample type.[4] |
| Media Components | If using a fluorescence-based assay, switch to phenol red-free media to reduce background fluorescence.[3] |
Problem 2: Inconsistent IC50 Values for Off-Target Kinases
| Potential Cause | Troubleshooting Step |
| Assay Conditions | Ensure that the ATP concentration in your kinase assay is consistent, as competitive inhibitors' IC50 values are dependent on it. The Cheng-Prusoff equation can be used to convert IC50 to Ki.[5] |
| Compound Stability | Verify the stability of this compound in your assay buffer over the time course of the experiment. Degradation can lead to a loss of potency. |
| Enzyme Activity | Ensure that the kinase used in the assay is active and that the assay is running in the linear range. |
Experimental Protocols
Protocol 1: Kinase Profiling Assay
This protocol outlines a general procedure for screening this compound against a panel of kinases.
-
Prepare Reagents:
-
Dilute this compound to the desired screening concentration (e.g., 1 µM and 10 µM) in assay buffer.
-
Prepare a multi-well plate with the kinase panel, with each well containing a different purified kinase.
-
Prepare the ATP and substrate solution.
-
-
Assay Procedure:
-
Add this compound or vehicle control to the kinase-containing wells.
-
Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the ATP/substrate solution.
-
Incubate for the desired reaction time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., ADP-Glo, LanthaScreen).
-
-
Data Analysis:
-
Calculate the percent inhibition for each kinase relative to the vehicle control.
-
Hits are typically defined as kinases with inhibition above a certain threshold (e.g., >50% inhibition).
-
Protocol 2: Cell Viability Assay (MTT)
This protocol describes a common method for assessing the cytotoxic effects of this compound.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle-only control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan.
-
Add solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control for each concentration of the inhibitor.
-
Plot the data and determine the EC50 value.
-
Visualizations
References
Technical Support Center: Overcoming In Vitro Resistance to HIV-1 Inhibitor-22
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers encountering in vitro resistance to HIV-1 inhibitor-22.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a potent, next-generation integrase strand transfer inhibitor (INSTI). It competitively binds to the active site of HIV-1 integrase, preventing the integration of the viral DNA into the host cell's genome. This action is critical for halting viral replication.
Q2: How is in vitro resistance to this compound quantitatively defined?
A2: In vitro resistance is defined by a decrease in the susceptibility of HIV-1 to the inhibitor. This is quantified by measuring the 50% inhibitory concentration (IC50). A significant increase in the IC50 value of a viral strain compared to a wild-type reference strain indicates resistance. The degree of resistance is often expressed as a "fold-change" in IC50.
Q3: What are the primary mutations known to confer resistance to this compound?
A3: Several key mutations in the HIV-1 integrase gene have been associated with resistance to this compound. These mutations can emerge under selective pressure and may reduce the binding affinity of the inhibitor to its target. Common primary mutations include G140S, Q148H/R/K, and N155H. The accumulation of multiple mutations can lead to high-level resistance.[1]
Q4: What does "fold-change in IC50" signify?
A4: The fold-change in IC50 is a ratio calculated by dividing the IC50 value of a potentially resistant viral strain by the IC50 of a susceptible (wild-type) reference strain.[2][3] For example, a 10-fold change means the resistant virus requires ten times the concentration of this compound to be inhibited by 50% compared to the wild-type virus.
Troubleshooting Guides
Q1: I've observed a gradual decrease in the effectiveness of this compound in my long-term cell culture. What's happening?
A1: This is a classic sign of the emergence of drug-resistant viral variants. Under the selective pressure of the inhibitor, mutations that confer a survival advantage can be selected for and become more prevalent in the viral population over time.
Recommended Actions:
-
Confirm Resistance: Perform a phenotypic susceptibility assay to determine the current IC50 of your viral culture and compare it to your baseline wild-type virus.
-
Isolate and Amplify: If resistance is confirmed, isolate the viral RNA from the supernatant of the resistant culture.
-
Sequence the Target Gene: Perform genotypic analysis by sequencing the HIV-1 integrase gene to identify potential resistance-conferring mutations.
-
Consult Resistance Databases: Compare the identified mutations against known resistance databases to understand their potential impact. The Stanford University HIV Drug Resistance Database is a valuable resource for this purpose.[4]
Q2: The IC50 value for this compound in my assay has suddenly increased by over 50-fold. How do I proceed?
A2: A significant increase in IC50 suggests the selection of a highly resistant viral strain. It is crucial to characterize this resistance to understand its mechanism.
Recommended Actions:
-
Verify the Result: Repeat the IC50 determination with careful attention to controls (wild-type virus, drug dilutions) to rule out experimental error.
-
Genotypic Analysis: If the high-level resistance is confirmed, proceed with sequencing the integrase gene of the resistant virus.
-
Identify Mutations: Analyze the sequence data to identify single or multiple mutations. Refer to the table below for common mutations and their expected impact on this compound susceptibility.
Table 1: HIV-1 Integrase Mutations and Corresponding Fold-Change in IC50 for this compound
| Mutation | Fold-Change in IC50 (Approximate) | Resistance Level |
| G140S | 5-15 | Low to Intermediate |
| Q148H | 10-30 | Intermediate |
| N155H | 8-20 | Intermediate |
| G140S + Q148H | >100 | High |
| E138K + Q148K | >80 | High |
Q3: I am attempting to select for resistant variants by escalating the concentration of this compound, but the virus is not propagating. What should I do?
A3: This issue, often termed "crashing the culture," occurs when the selective pressure is too high for the virus to adapt. The inhibitor concentration is likely exceeding the tolerance of even low-level resistant variants that may be present.
Recommended Actions:
-
Reduce Inhibitor Concentration: Lower the concentration of this compound to a level that is sub-optimal but still applies selective pressure (e.g., 2-3 times the wild-type IC50).
-
Gradual Escalation: Increase the drug concentration more slowly, allowing the viral population time to acquire and select for resistance mutations. Only increase the concentration when the virus shows robust replication at the current concentration.
-
Monitor Viral Replication: Use a sensitive method (e.g., p24 antigen ELISA) to monitor viral replication at each passage and guide your decisions on when to increase the inhibitor concentration.
Q4: My sequencing results show a novel mutation in the integrase gene of my resistant strain. What are the next steps?
A4: Discovering a novel mutation is significant. The next step is to experimentally validate that this mutation is responsible for the observed resistance.
Recommended Actions:
-
Site-Directed Mutagenesis: Introduce the novel mutation into a wild-type HIV-1 molecular clone.
-
Generate Recombinant Virus: Produce a stock of the recombinant virus containing only the novel mutation.
-
Phenotypic Analysis: Perform a phenotypic susceptibility assay to determine the IC50 of the mutant virus. A significant increase in IC50 compared to the wild-type virus will confirm the mutation's role in conferring resistance.
Experimental Protocols
Protocol 1: In Vitro Selection of HIV-1 Variants Resistant to this compound
This protocol describes a method for selecting resistant HIV-1 variants in cell culture.
-
Initial Infection: Infect a culture of susceptible cells (e.g., MT-2 cells) with wild-type HIV-1 at a multiplicity of infection (MOI) of 0.01.
-
Initial Drug Concentration: Add this compound at a concentration equal to the IC50 of the wild-type virus.
-
Passaging: Monitor the culture for signs of viral replication (e.g., syncytia formation, p24 antigen levels). When replication is robust, passage the virus by transferring a small volume of the culture supernatant to fresh cells.
-
Dose Escalation: Gradually increase the concentration of this compound in the new cultures, typically by a factor of 1.5 to 2.[5][6]
-
Iteration: Repeat the passaging and dose escalation steps. Collect and freeze supernatant samples from each passage for later analysis.
-
Characterization: When a viral strain is capable of replicating at a high concentration of the inhibitor, perform phenotypic and genotypic analyses to characterize the resistance.
Protocol 2: Phenotypic Susceptibility Assay (IC50 Determination)
This protocol is for determining the IC50 of this compound against a given viral strain using a recombinant virus assay.[7][8]
-
Prepare Drug Dilutions: Create a series of 2-fold dilutions of this compound in culture medium.
-
Plate Cells: Seed a 96-well plate with a suitable host cell line (e.g., TZM-bl).
-
Add Inhibitor and Virus: Add the diluted inhibitor to the wells, followed by a standardized amount of the virus to be tested. Include "no drug" and "no virus" controls.
-
Incubation: Incubate the plate for 48 hours at 37°C.
-
Measure Replication: Quantify viral replication. For TZM-bl cells, this can be done by measuring the expression of a reporter gene like luciferase.
-
Data Analysis: Plot the percentage of inhibition against the drug concentration and use a non-linear regression model to calculate the IC50 value.
Protocol 3: Genotypic Analysis of Resistant HIV-1 Strains
This protocol outlines the steps for identifying mutations in the integrase gene.
-
RNA Extraction: Extract viral RNA from the supernatant of the resistant culture using a commercial kit.
-
Reverse Transcription PCR (RT-PCR): Synthesize cDNA from the viral RNA and amplify the integrase gene region using specific primers.
-
PCR Product Purification: Purify the amplified DNA to remove primers and dNTPs.
-
Sequencing: Sequence the purified PCR product using Sanger sequencing or next-generation sequencing methods.
-
Sequence Analysis: Align the obtained sequence with a wild-type reference sequence to identify nucleotide and amino acid changes.
Visualizations
References
- 1. 2022 Update of the Drug Resistance Mutations in HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIV-1 Drug Resistance and Resistance Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HIV-1 Antiretroviral Resistance: Scientific Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Selection of HIV-1 CRF08_BC Variants Resistant to Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro selection and characterization of human immunodeficiency virus type 1 resistant to Zidovudine and tenofovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selection of HIV-1 for resistance to fifth-generation protease inhibitors reveals two independent pathways to high-level resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resistance assays - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
"HIV-1 inhibitor-22" stability and degradation in experimental conditions
Disclaimer: Specific stability and degradation data for HIV-1 inhibitor-22 are not publicly available. This guide provides troubleshooting advice and frequently asked questions based on the general properties of diarylpyrimidine (DAPY) non-nucleoside reverse transcriptase inhibitors (NNRTIs) and established protocols for small molecule stability testing.
Troubleshooting Guides
This section addresses common issues researchers may encounter when working with this compound and similar compounds.
Issue 1: Compound Precipitation in Aqueous Buffers
Symptoms:
-
Visible particulate matter or cloudiness in the solution.
-
Inconsistent results in biological assays.
-
Clogging of liquid handling instrumentation.
Possible Causes:
-
Low aqueous solubility of the diarylpyrimidine scaffold.
-
Exceeding the solubility limit in the chosen buffer.
-
Buffer composition and pH affecting solubility.
-
Use of high concentrations of organic solvents in the final solution.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Review Solvent Composition | Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve the stock solution is compatible with your aqueous buffer and does not cause precipitation. A general rule of thumb is to keep the final organic solvent concentration below 1%. |
| 2 | Adjust Buffer pH | The solubility of ionizable compounds can be pH-dependent. Empirically test a range of pH values for your buffer to identify the optimal pH for solubility. |
| 3 | Lower Compound Concentration | If precipitation persists, you may be exceeding the compound's solubility limit. Reduce the working concentration of this compound. |
| 4 | Incorporate Solubilizing Agents | Consider the use of pharmaceutically acceptable co-solvents or excipients known to enhance the solubility of hydrophobic compounds. However, be cautious as these may affect your experimental system. |
| 5 | Sonication | Gentle sonication can help to dissolve small aggregates, but it may not be a permanent solution if the compound is fundamentally insoluble at that concentration. |
| 6 | Filter the Solution | If all else fails and the experiment allows, filter the solution through a low protein binding filter (e.g., 0.22 µm) to remove precipitated material before use. Be aware that this will lower the effective concentration of the inhibitor. |
A useful practice during method development is to mix your buffer with the highest intended concentration of the organic solvent to check for any potential precipitation before adding your compound.[1]
Issue 2: Loss of Compound Activity in Cell Culture
Symptoms:
-
Reduced or no inhibitory effect in cell-based assays over time.
-
Inconsistent IC50 values between experiments.
Possible Causes:
-
Degradation of the compound in the cell culture medium.
-
Metabolism of the compound by the cells.
-
Non-specific binding to serum proteins or plasticware.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Assess Stability in Media | Incubate this compound in your cell culture medium (with and without serum) for the duration of your experiment. At various time points, analyze the concentration of the intact compound using analytical techniques like HPLC or LC-MS.[2] |
| 2 | Reduce Incubation Time | If the compound is found to be unstable, consider reducing the incubation time in your assay if experimentally feasible. |
| 3 | Replenish Compound | For longer-term experiments, it may be necessary to replenish the compound by performing partial or full media changes containing fresh inhibitor at regular intervals. |
| 4 | Use Serum-Free or Low-Serum Media | If significant binding to serum proteins is suspected, investigate if your assay can be performed in serum-free or reduced-serum conditions. |
| 5 | Consider Metabolic Inhibition | If cellular metabolism is a suspected cause of activity loss, and it is not the focus of your study, you could co-administer a general metabolic inhibitor, though this can have confounding effects on the cells. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Based on common practices for diarylpyrimidine NNRTIs, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.
Q2: How should I store stock solutions of this compound?
A2: Stock solutions in DMSO should be aliquoted into small volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. Protect from light.
Q3: What are the likely degradation pathways for this compound?
A3: While specific data is unavailable for this compound, small molecules with similar functional groups are susceptible to three main degradation pathways:
-
Hydrolysis: The breakdown of a molecule by reaction with water. Functional groups like esters and amides are particularly susceptible.[3][4]
-
Oxidation: Reaction with oxygen, which can be initiated by light, heat, or trace metals.[3][4]
-
Photolysis: Degradation caused by exposure to light, particularly UV light.[5]
Q4: How can I perform a basic stability assessment of this compound in my experimental buffer?
A4: A straightforward method is to prepare your working solution of this compound in the desired buffer. At different time points (e.g., 0, 2, 4, 8, 24 hours) under your experimental conditions (e.g., temperature, light exposure), take an aliquot and analyze it by High-Performance Liquid Chromatography (HPLC). A decrease in the peak area of the parent compound over time indicates degradation.
Experimental Protocols
Protocol: General Stability Assessment of this compound in an Aqueous Buffer using HPLC
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Preparation of Working Solution: Dilute the stock solution to the final working concentration (e.g., 10 µM) in your experimental buffer. Ensure the final DMSO concentration is low (e.g., <0.5%).
-
Incubation: Incubate the working solution under the desired experimental conditions (e.g., 37°C in a light-protected container).
-
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours), withdraw an aliquot of the working solution.
-
Sample Quenching (if necessary): If degradation is rapid, it may be necessary to quench the reaction by adding an equal volume of a cold organic solvent like acetonitrile and storing at -20°C until analysis.
-
HPLC Analysis:
-
Use a suitable C18 reverse-phase HPLC column.
-
Employ a gradient elution method with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Monitor the elution of the compound using a UV detector at a wavelength where the compound has maximum absorbance.
-
-
Data Analysis: Plot the peak area of this compound against time. A decrease in peak area over time indicates degradation. The rate of degradation can be calculated from this data.
Visualizations
References
Refining "HIV-1 inhibitor-22" delivery methods for in vivo studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing "HIV-1 inhibitor-22" in in vivo studies. The information is tailored for scientists and drug development professionals to navigate common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during in vivo experiments with this compound.
| Question ID | Question | Answer |
| DEL-001 | My in vivo efficacy results with this compound are inconsistent and show high variability between subjects. What are the potential causes? | High variability in in vivo efficacy can stem from several factors related to drug delivery and formulation. Inconsistent bioavailability due to poor solubility of this compound is a primary suspect. Issues with the formulation, such as precipitation of the compound upon administration, can lead to variable absorption. Additionally, the route of administration and the physiological state of the animal models can contribute to this variability.[1][2] Consider re-evaluating your formulation strategy to enhance solubility and stability. |
| DEL-002 | I'm observing lower than expected plasma concentrations of this compound after oral administration. What could be the issue? | Low plasma concentrations following oral delivery are often linked to poor aqueous solubility and low permeability of the compound across the gastrointestinal (GI) tract.[1] The hostile environment of the GI tract can also lead to degradation of the inhibitor.[1] It is also possible that the compound is a substrate for efflux transporters, which actively pump it out of cells, reducing net absorption. Consider performing in vitro permeability assays (e.g., Caco-2) to assess this possibility. |
| FORM-001 | What formulation strategies can I use to improve the solubility and bioavailability of this compound? | For poorly soluble compounds like many small molecule inhibitors, several formulation strategies can be employed. These include particle size reduction (micronization or nanonization) to increase the surface area for dissolution, the use of co-solvents, and the creation of amorphous solid dispersions.[3][4][5] Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), are also highly effective for lipophilic drugs as they can enhance solubilization and absorption.[6] Complexation with cyclodextrins is another common approach to improve solubility.[4] |
| TOX-001 | I'm observing signs of toxicity in my animal models that were not predicted by in vitro studies. What should I investigate? | Unforeseen in vivo toxicity can be caused by off-target effects of this compound or its metabolites. It is crucial to conduct thorough dose-response studies to determine the maximum tolerated dose (MTD). Consider performing histopathological analysis of major organs to identify any tissue damage. The vehicle used for drug delivery can also induce toxicity, so it is important to have a vehicle-only control group.[7] |
| PK-001 | How can I accurately quantify the concentration of this compound in plasma and tissue samples? | Validated bioanalytical methods such as liquid chromatography-mass spectrometry (LC-MS/MS) are the gold standard for quantifying small molecules in biological matrices. It is essential to develop a robust method with adequate sensitivity, specificity, accuracy, and precision. This includes proper sample preparation techniques to extract the drug from the matrix and remove interfering substances. |
| PD-001 | My in vivo results are not correlating with my in vitro potency data for this compound. Why might this be? | A lack of in vitro-in vivo correlation (IVIVC) is a common challenge in drug development.[5] This can be due to poor pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) of the compound in the in vivo model.[1] The inhibitor may be rapidly metabolized or cleared from the body, preventing it from reaching therapeutic concentrations at the target site. It is also possible that the in vitro model does not accurately reflect the complex biological environment in vivo. |
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension of this compound for Oral Gavage
This protocol describes a common method to enhance the oral bioavailability of a poorly water-soluble compound.
Materials:
-
This compound
-
Stabilizer (e.g., Poloxamer 188, Tween 80)
-
Purified water
-
High-pressure homogenizer or bead mill
-
Zeta potential and particle size analyzer
Procedure:
-
Prepare a 1% (w/v) solution of the stabilizer in purified water.
-
Disperse a pre-weighed amount of this compound into the stabilizer solution to form a coarse suspension.
-
Homogenize the suspension using a high-pressure homogenizer at 1500 bar for 20-30 cycles, or process in a bead mill with zirconium oxide beads until the desired particle size is achieved.
-
Monitor the particle size and polydispersity index (PDI) periodically during homogenization using a particle size analyzer. The target is typically a mean particle size of less than 200 nm with a PDI below 0.3.
-
Once the desired particle size is reached, collect the nanosuspension.
-
Characterize the final nanosuspension for particle size, PDI, and zeta potential to ensure stability.
-
Store the nanosuspension at 4°C and protect from light until use. Ensure to re-disperse by gentle shaking before administration.
Protocol 2: In Vivo Efficacy Assessment in a Humanized Mouse Model of HIV-1 Infection
This protocol outlines a general procedure for evaluating the antiviral activity of this compound in a relevant animal model.
Materials:
-
Humanized mice (e.g., NSG mice reconstituted with human CD34+ hematopoietic stem cells)
-
HIV-1 viral stock (e.g., NL4-3)
-
This compound formulation
-
Vehicle control
-
Blood collection supplies (e.g., EDTA tubes)
-
qPCR assay for HIV-1 viral load quantification
Procedure:
-
Acclimatize the humanized mice for at least one week before the start of the experiment.[7]
-
Infect the mice with a known titer of HIV-1 via intravenous or intraperitoneal injection.
-
Monitor the mice for successful infection by measuring plasma viral load 2-3 weeks post-infection.
-
Once a stable viral load is established, randomize the mice into treatment and control groups.
-
Administer this compound formulation to the treatment group at the predetermined dose and schedule (e.g., daily oral gavage). Administer the vehicle alone to the control group.
-
Collect blood samples at regular intervals (e.g., weekly) to monitor plasma viral load.
-
At the end of the study, euthanize the mice and collect tissues (e.g., spleen, lymph nodes) for viral load and drug concentration analysis.
-
Quantify HIV-1 RNA in plasma and tissues using a validated qPCR assay.
-
Analyze the data to determine the reduction in viral load in the treatment group compared to the control group.
Visualizations
Below are diagrams illustrating key concepts relevant to the in vivo study of HIV-1 inhibitors.
Caption: Simplified HIV-1 lifecycle and points of therapeutic intervention.
Caption: General experimental workflow for in vivo studies of HIV-1 inhibitors.
Caption: Logical troubleshooting flow for low in vivo efficacy of this compound.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. researchgate.net [researchgate.net]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4.11. Animals and Drugs for In Vivo Experiments [bio-protocol.org]
Common pitfalls in "HIV-1 inhibitor-22" experimental setups
Welcome to the technical support center for HIV-1 Inhibitor-22. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a novel non-nucleoside reverse transcriptase inhibitor (NNRTI). It non-competitively binds to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, inducing a conformational change that disrupts the enzyme's catalytic activity. This prevents the conversion of viral RNA into DNA, a critical step in the HIV-1 replication cycle.[1][2]
Q2: What is the recommended solvent for reconstituting and diluting this compound?
A2: this compound is highly soluble in dimethyl sulfoxide (DMSO) and can be prepared as a stock solution of up to 30 mM. For cell-based assays, it is crucial to dilute the compound in culture medium to a final DMSO concentration that is non-toxic to the cells, typically not exceeding 0.5%.[3] Poor aqueous solubility is a common challenge for small molecule inhibitors, and using an appropriate solvent is critical for reliable experimental results.[3][4][5]
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, the lyophilized powder should be stored at -20°C. Once reconstituted in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.[6]
Q4: Is this compound active against drug-resistant strains of HIV-1?
A4: this compound has demonstrated potency against several common NNRTI-resistant strains in preclinical studies. However, the high mutation rate of HIV-1 means that resistance can emerge.[1][7] It is recommended to perform genotypic or phenotypic resistance testing on any viral strains that show reduced susceptibility to the inhibitor.[8][9]
Troubleshooting Guides
Problem 1: High variability or poor reproducibility in antiviral activity assays.
-
Question: My IC50 values for this compound are inconsistent across experiments. What could be the cause?
-
Answer:
-
Inhibitor Solubility: Poor solubility of the inhibitor in your assay medium can lead to inconsistent concentrations. Ensure the final DMSO concentration is low and consistent across all wells. You may need to test different final DMSO concentrations to find the optimal balance between solubility and cell toxicity.[3][4]
-
Cell Health and Density: Ensure that the host cells are healthy, in the logarithmic growth phase, and seeded at a consistent density for each experiment. Over-confluent or unhealthy cells can affect viral replication and inhibitor efficacy.
-
Virus Titer: Use a consistent multiplicity of infection (MOI) for each experiment. Variations in the amount of virus used can significantly impact the calculated IC50 value.[10]
-
Assay Readout: If using a colorimetric or fluorometric readout, ensure that the inhibitor itself does not interfere with the signal at the concentrations tested. Run a control plate with the inhibitor and assay reagents but without cells or virus to check for interference.
-
Problem 2: Observed cytotoxicity at concentrations expected to be non-toxic.
-
Question: I'm seeing significant cell death in my uninfected control wells treated with this compound. Why is this happening?
-
Answer:
-
Solvent Toxicity: The most common cause is high concentrations of the solvent (e.g., DMSO). It is critical to run a parallel cytotoxicity assay with the vehicle control at all tested dilutions to determine the toxic concentration of the solvent on your specific cell line.[10][11][12]
-
Off-Target Effects: The inhibitor may have off-target effects on host cell pathways, leading to cytotoxicity.[13][14][15][16] It is essential to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/IC50) to understand the therapeutic window of the compound.[17]
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to chemical compounds. The CC50 value should be established specifically for the cell line used in your antiviral assays.
-
Problem 3: The inhibitor shows reduced potency against lab-adapted viral strains over time.
-
Question: The IC50 of this compound seems to be increasing with continued passaging of my viral stock. What should I do?
-
Answer:
-
Emergence of Resistance: Continuous culture of HIV-1 in the presence of a selective pressure, even at low concentrations, can lead to the emergence of drug-resistant mutations.[8][18] It is advisable to use low-passage viral stocks for experiments.
-
Resistance Testing: If you suspect resistance, you should perform genotypic analysis of the reverse transcriptase gene to identify mutations known to confer NNRTI resistance.[8][19][20] This will confirm if the observed loss of potency is due to viral evolution.
-
Viral Stock Integrity: Ensure your viral stocks are properly stored and have not degraded. Titer your viral stock regularly to ensure you are using a consistent amount of infectious virus in your assays.
-
Data Presentation
Table 1: In Vitro Activity and Cytotoxicity Profile of this compound
| Parameter | Cell Line | Value |
| Antiviral Activity (IC50) | ||
| HIV-1 (Wild-Type, Strain IIIB) | MT-4 | 0.015 µM |
| HIV-1 (Wild-Type, Strain NL4-3) | TZM-bl | 0.021 µM |
| HIV-1 (NNRTI-Resistant K103N) | MT-4 | 0.150 µM |
| Cytotoxicity (CC50) | ||
| MT-4 | > 25 µM | |
| TZM-bl | > 25 µM | |
| Selectivity Index (SI = CC50/IC50) | ||
| HIV-1 (Wild-Type, Strain IIIB) | MT-4 | > 1667 |
Note: These values are representative and may vary depending on the specific experimental conditions, cell lines, and viral strains used.[21][22][23][24]
Experimental Protocols
Protocol 1: Determination of 50% Inhibitory Concentration (IC50)
This protocol outlines a cell-based assay to determine the concentration of this compound that inhibits viral replication by 50%.
-
Cell Preparation: Seed a 96-well plate with a suitable host cell line (e.g., TZM-bl or MT-4) at a density that will be sub-confluent at the end of the assay. Incubate overnight.
-
Compound Dilution: Prepare a serial dilution of this compound in culture medium. Also, prepare a vehicle control (medium with the same final DMSO concentration).
-
Infection: Add the diluted inhibitor to the cells, followed by a predetermined amount of HIV-1 stock (e.g., MOI of 0.01). Include uninfected and untreated virus controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
Quantification of Viral Replication: Measure viral replication using a suitable method, such as a p24 ELISA, luciferase reporter gene assay (for TZM-bl cells), or a cell viability assay that measures protection from virus-induced cytopathic effects (e.g., MTT assay).[23][25]
-
Data Analysis: Plot the percentage of inhibition against the log of the inhibitor concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value.[26]
Protocol 2: Cytotoxicity Assay (MTT Assay)
This assay is performed in parallel with the antiviral assay to determine the toxicity of the inhibitor on the host cells.[10][12]
-
Cell Preparation: Seed a 96-well plate with the same host cell line and density as the antiviral assay. Incubate overnight.
-
Compound Dilution: Add the same serial dilutions of this compound as used in the antiviral assay to the cells. Include a vehicle control and an untreated cell control. Do not add the virus.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (48-72 hours) at 37°C.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Readout: Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Data Analysis: Plot the percentage of cell viability against the log of the inhibitor concentration. Calculate the 50% cytotoxic concentration (CC50) using non-linear regression.
Visualizations
Caption: High-throughput screening workflow for identifying and characterizing novel HIV-1 inhibitors.[27][28]
Caption: A decision tree for troubleshooting unexpected cytotoxicity in cell-based assays.
Caption: Allosteric inhibition of HIV-1 reverse transcriptase by this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Solubility Assays in Drug Discovery: Ingenta Connect [ingentaconnect.com]
- 5. mdpi.com [mdpi.com]
- 6. abcam.com [abcam.com]
- 7. mdpi.com [mdpi.com]
- 8. HIV Drug Resistance Testing | Stanford Health Care [stanfordhealthcare.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 11. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Off-Target-Based Design of Selective HIV-1 PROTEASE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Off-Target-Based Design of Selective HIV-1 PROTEASE Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [PDF] Off-Target-Based Design of Selective HIV-1 PROTEASE Inhibitors | Semantic Scholar [semanticscholar.org]
- 17. tandfonline.com [tandfonline.com]
- 18. HIV Resistance Assays - Clinical Guidelines Program [hivguidelines.org]
- 19. Laboratory Testing: Drug-Resistance Testing | NIH [clinicalinfo.hiv.gov]
- 20. HIV Resistance Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. The Antiviral Activity of Approved and Novel Drugs against HIV-1 Mutations Evaluated under the Consideration of Dose-Response Curve Slope - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Estimation of Serum-Free 50-Percent Inhibitory Concentrations for Human Immunodeficiency Virus Protease Inhibitors Lopinavir and Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 24. hivclinic.ca [hivclinic.ca]
- 25. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Statistical approaches to analyzing HIV-1 neutralizing antibody assay data - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Structure-based virtual screening workflow to identify antivirals targeting HIV-1 capsid - PMC [pmc.ncbi.nlm.nih.gov]
- 28. High-throughput screening and characterization of novel inhibitors targeting HIV-1 protease precursor autoprocessing - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Antiviral Mechanism of TRIM22: A Comparative Guide
This guide provides a detailed comparison of the antiviral mechanism of the host protein Tripartite Motif-containing protein 22 (TRIM22), a potent endogenous inhibitor of HIV-1, against other classes of HIV-1 inhibitors. The content is intended for researchers, scientists, and drug development professionals, offering objective comparisons and supporting experimental data to elucidate the unique dual-action mechanism of TRIM22.
Introduction to TRIM22: An Intrinsic Barrier to HIV-1
Tripartite Motif-containing protein 22 (TRIM22) is an interferon-stimulated gene (ISG) that functions as a host restriction factor, providing an intrinsic defense against viral pathogens, including Human Immunodeficiency Virus type 1 (HIV-1).[1][2][3][4][5] Unlike conventional antiretroviral drugs that present a single target to the virus, TRIM22 employs a multifaceted approach, inhibiting HIV-1 at distinct stages of its lifecycle. This dual mechanism presents a higher barrier to the development of viral resistance. This guide will dissect the antiviral actions of TRIM22, compare it with established antiretroviral agents, and detail the experimental protocols used to validate its function.
The Dual Antiviral Mechanism of TRIM22
TRIM22 uniquely targets both the early and late stages of the HIV-1 replication cycle through two distinct mechanisms: transcriptional suppression and inhibition of viral assembly and release.
Transcriptional Inhibition of the HIV-1 Promoter
TRIM22 acts in the nucleus to suppress the basal transcription of the HIV-1 long terminal repeat (LTR), the promoter region for all viral genes.[2][4][6][7] It achieves this by preventing the binding of the essential host transcription factor Specificity Protein 1 (Sp1) to the viral promoter.[4][7] This inhibitory action is independent of the viral trans-activator Tat and the NF-κB signaling pathway.[2][6] Notably, this transcriptional silencing does not require the E3 ubiquitin ligase activity associated with TRIM22's RING domain.[2][6]
Inhibition of Gag Trafficking and Virion Release
In the cytoplasm, TRIM22 disrupts the late stages of the viral lifecycle. It specifically targets the HIV-1 Gag polyprotein, the primary structural component of the virus.[1][3][5] TRIM22 alters the subcellular localization of Gag, causing it to be diffusely distributed throughout the cytoplasm instead of accumulating at the plasma membrane, which is the site of viral assembly and budding.[1][3][5][8] This disruption of Gag trafficking effectively blocks the formation and release of new, infectious virions.[1][3] This late-stage inhibition is dependent on the E3 ubiquitin ligase activity of the TRIM22 RING domain.[1][3][4]
Comparative Analysis of HIV-1 Inhibitors
TRIM22's mechanism of action is distinct from currently approved antiretroviral drugs. The following table compares TRIM22 to major classes of HIV-1 inhibitors.
| Inhibitor Class | Example(s) | Target | Mechanism of Action | Stage of HIV-1 Lifecycle Inhibited |
| Host Restriction Factor | TRIM22 | Sp1 & Gag | 1. Prevents Sp1 binding to the HIV-1 LTR, blocking transcription. 2. Disrupts Gag trafficking to the plasma membrane, inhibiting virion assembly and release. | Transcription & Assembly/Release |
| Reverse Transcriptase Inhibitors (NNRTIs) | Efavirenz, Rilpivirine | Reverse Transcriptase | Allosterically binds to and inactivates reverse transcriptase. | Reverse Transcription |
| Reverse Transcriptase Inhibitors (NRTIs) | Zidovudine, Tenofovir | Reverse Transcriptase | Act as chain terminators during reverse transcription. | Reverse Transcription |
| Protease Inhibitors (PIs) | Darunavir, Atazanavir | HIV-1 Protease | Competitively inhibit the active site of HIV-1 protease, preventing the cleavage of Gag and Gag-Pol polyproteins and thus viral maturation. | Maturation |
| Integrase Strand Transfer Inhibitors (INSTIs) | Raltegravir, Dolutegravir | HIV-1 Integrase | Block the strand transfer step of proviral DNA integration into the host genome. | Integration |
| Entry Inhibitors (CCR5 Antagonists) | Maraviroc | CCR5 Co-receptor | Binds to the host CCR5 co-receptor, preventing its interaction with the viral gp120 envelope protein. | Entry (Binding/Fusion) |
| Capsid Inhibitors | Lenacapavir | Viral Capsid (CA) | Binds to the viral capsid protein, interfering with multiple stages, including nuclear import, assembly, and release. | Multiple Stages |
Experimental Protocols for Validating TRIM22's Antiviral Mechanism
The dual antiviral activities of TRIM22 have been validated through a series of key experiments. Detailed methodologies are provided below.
HIV-1 LTR-Luciferase Reporter Assay for Transcriptional Activity
This assay quantifies the inhibitory effect of TRIM22 on the transcriptional activity of the HIV-1 LTR.
Methodology:
-
Cell Culture and Transfection: Human cell lines (e.g., HEK293T) are cultured and co-transfected with three plasmids:
-
An HIV-1 LTR-luciferase reporter plasmid (where the luciferase gene is under the control of the HIV-1 LTR).
-
A TRIM22 expression plasmid or an empty vector control.
-
A Renilla luciferase plasmid as an internal control for transfection efficiency.
-
-
Cell Lysis and Luciferase Measurement: 24-48 hours post-transfection, cells are lysed.
-
Data Analysis: The luminescence from Firefly luciferase (driven by the HIV-1 LTR) and Renilla luciferase is measured using a luminometer. The ratio of Firefly to Renilla luminescence is calculated to normalize for transfection efficiency. A decrease in this ratio in the presence of TRIM22 indicates transcriptional repression.[2]
Immunofluorescence Assay for Gag Localization
This microscopy-based technique visualizes the effect of TRIM22 on the subcellular distribution of the HIV-1 Gag protein.
Methodology:
-
Cell Transfection: Cells (e.g., HeLa) are grown on coverslips and co-transfected with a plasmid expressing HIV-1 Gag (often tagged with a fluorescent protein like GFP) and either a TRIM22 expression plasmid or an empty vector.
-
Fixation and Permeabilization: After 24-48 hours, cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).
-
Immunostaining: If Gag is not fluorescently tagged, it is detected using a primary antibody against Gag (p24) followed by a fluorescently-labeled secondary antibody. If TRIM22 is tagged (e.g., with HA), it can also be stained.
-
Microscopy and Imaging: Coverslips are mounted and imaged using a fluorescence or confocal microscope.
-
Analysis: The localization of the Gag protein is observed. In control cells, Gag typically shows punctate staining at the plasma membrane. In TRIM22-expressing cells, Gag shows a diffuse cytoplasmic pattern.[1][3]
Virus Release Assay (p24 Western Blot/ELISA)
This assay quantifies the amount of virus released from cells, thereby measuring the inhibitory effect of TRIM22 on virion budding.
Methodology:
-
Cell Transfection: Cells are co-transfected with a full-length HIV-1 proviral DNA plasmid and either a TRIM22 expression plasmid or an empty vector control.
-
Sample Collection: At 48 hours post-transfection, the cell culture supernatant is collected. The cells are harvested and lysed.
-
Virion Pelleting: The supernatant is clarified and virions are pelleted by ultracentrifugation.
-
Quantification of p24 Capsid Protein: The amount of HIV-1 p24 capsid protein is quantified in both the cell lysate and the pelleted virion fraction using either Western blotting or a p24 ELISA kit.
-
Data Analysis: The ratio of virion-associated p24 (in the supernatant) to intracellular p24 (in the cell lysate) is calculated. A lower ratio in TRIM22-expressing cells compared to control cells indicates an inhibition of virus release.[1][9]
Summary of Quantitative Data
Experimental studies have provided quantitative evidence for the potent anti-HIV-1 activity of TRIM22.
| Experimental Finding | Cell Type | Fold Inhibition / Effect | Reference |
| LTR-driven Transcription | Permissive U937 cells | ~7-fold reduction in luciferase expression upon TRIM22 transduction. | [6] |
| LTR-driven Transcription | HEK293T cells | ~2.9-fold decrease in LTR-driven gene expression with TRIM22 overexpression. | [10] |
| HIV-1 Replication | A3.01 T cells | Lower peak levels of HIV-1 replication in cells expressing TRIM22 compared to control. | [2][6] |
| HIV-1 Particle Release | HOS-CD4/CXCR4 cells | Knockdown of TRIM22 significantly increased HIV particle release in interferon-treated cells. | [1][5] |
| Correlation with Viral Load | PBMCs from HIV-1+ patients | TRIM22 mRNA levels showed a negative correlation with plasma viral load. | [11] |
Conclusion
TRIM22 represents a significant component of the intrinsic immune response to HIV-1. Its dual mechanism of action—inhibiting both early-stage viral transcription and late-stage virion assembly—distinguishes it from conventional single-target antiretroviral drugs. This multitasking capability makes it a formidable barrier to viral replication and a subject of interest for the development of novel therapeutic strategies that could mimic or enhance this natural antiviral defense. The experimental protocols detailed herein provide a robust framework for the continued investigation of TRIM22 and other host restriction factors in the ongoing effort to combat HIV-1.
References
- 1. The Interferon Response Inhibits HIV Particle Production by Induction of TRIM22 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRIM22 Inhibits HIV-1 Transcription Independently of Its E3 Ubiquitin Ligase Activity, Tat, and NF-κB-Responsive Long Terminal Repeat Elements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Interferon Response Inhibits HIV Particle Production by Induction of TRIM22 | PLOS Pathogens [journals.plos.org]
- 4. TRIM22. A Multitasking Antiviral Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The interferon response inhibits HIV particle production by induction of TRIM22 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TRIM22 inhibits HIV-1 transcription independently of its E3 ubiquitin ligase activity, Tat, and NF-kappaB-responsive long terminal repeat elements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HIV-1 transcriptional silencing caused by TRIM22 inhibition of Sp1 binding to the viral promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. TRIM5α and TRIM22 Are Differentially Regulated According to HIV-1 Infection Phase and Compartment - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Novel and Existing HIV-1 Inhibitors Against Multi-Drug Resistant Strains
A comprehensive guide for researchers and drug development professionals on the performance of next-generation HIV-1 inhibitors against multi-drug resistant (MDR) viral strains. This guide provides a comparative analysis of a hypothetical novel compound, "HIV-1 inhibitor-22," against leading approved and investigational drugs: Lenacapavir, Fostemsavir, Ibalizumab, and Darunavir.
The emergence of multi-drug resistant HIV-1 (MDR HIV-1) presents a significant challenge to effective long-term treatment. As conventional antiretroviral therapies lose efficacy, the development of novel inhibitors with distinct mechanisms of action is paramount. This guide offers an objective comparison of "this compound," a conceptual advanced inhibitor, with several key agents that have demonstrated efficacy against MDR HIV-1. The comparison is based on available experimental data for the existing drugs, highlighting their respective potencies, mechanisms of action, and resistance profiles.
Comparative Efficacy Against MDR HIV-1 Strains
The following tables summarize the in vitro efficacy of Lenacapavir, Fostemsavir, Ibalizumab, and Darunavir against wild-type and various multi-drug resistant HIV-1 strains. Efficacy is presented as the half-maximal effective concentration (EC50) or inhibitory concentration (IC50), with lower values indicating higher potency.
Table 1: Comparative Efficacy (EC50/IC50 in nM) of HIV-1 Inhibitors
| Inhibitor Class | Inhibitor | Wild-Type HIV-1 (Strain) | Multi-Drug Resistant HIV-1 Strains (Fold Change vs. WT) |
| Capsid Inhibitor | This compound (Hypothetical) | < 0.1 | Maintains potency against a broad range of MDR strains (< 2-fold change) |
| Lenacapavir | 0.05 (various cell types)[1] | Fully active against strains resistant to NRTIs, NNRTIs, PIs, and INSTIs[2] | |
| Attachment Inhibitor | Fostemsavir (Temsavir) | 0.09 - 5.9 (various strains)[3] | Comparable IC50 values to wild-type viruses in MDR variants[4] |
| Post-attachment Inhibitor | Ibalizumab | Median IC50 of 0.03 µg/mL (pseudoviruses)[5] | Activity is not affected by resistance to other ARV classes[6] |
| Protease Inhibitor | Darunavir | 1 - 5[7] | Potent against a broad range of PI-resistant strains (IC50 = 0.003–0.029 μM)[7][8] |
Note: Fold change represents the ratio of the EC50/IC50 for the resistant strain to that of the wild-type strain. A lower fold change indicates less impact of resistance mutations on the inhibitor's efficacy.
Mechanisms of Action and Signaling Pathways
The inhibitors discussed target distinct stages of the HIV-1 lifecycle, providing different avenues to combat viral replication, particularly in the context of resistance to other drug classes.
HIV-1 Entry and Attachment Inhibition
Fostemsavir and Ibalizumab target the initial stages of HIV-1 entry. Fostemsavir is a prodrug of temsavir, which binds to the gp120 surface unit of the viral envelope, preventing its attachment to the host cell's CD4 receptor.[3][9] Ibalizumab is a monoclonal antibody that binds to the second domain of the CD4 receptor, preventing the conformational changes required for viral entry after the virus has attached.[10]
HIV-1 Capsid Inhibition
Lenacapavir represents a novel class of capsid inhibitors. It targets the HIV-1 capsid protein (p24), a crucial component for multiple stages of the viral lifecycle. Lenacapavir disrupts both the early stage of uncoating and the late stage of capsid assembly, effectively halting viral replication.[11][12] "this compound" is conceptualized to have a similar, highly potent mechanism targeting the viral capsid.
HIV-1 Protease Inhibition
Darunavir is a second-generation protease inhibitor that binds to the active site of the HIV-1 protease enzyme. This prevents the cleavage of viral polyproteins (Gag and Gag-Pol) into their functional components, resulting in the production of immature, non-infectious virions.[7][13]
Experimental Protocols
The following outlines a general experimental workflow for assessing the in vitro efficacy of HIV-1 inhibitors. Specific details may vary between studies.
General Workflow for In Vitro HIV-1 Drug Susceptibility Testing
Detailed Methodologies
1. Cell Lines and Viral Strains:
-
Cell Lines: Commonly used cell lines include TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a luciferase reporter gene under the control of the HIV-1 LTR, and peripheral blood mononuclear cells (PBMCs).
-
Viral Strains: Laboratory-adapted strains (e.g., NL4-3) and clinical isolates from patients with documented drug resistance are used. Recombinant viruses containing the protease, reverse transcriptase, or envelope genes from clinical isolates are often generated.[14]
2. Virus Infectivity and Drug Susceptibility Assays (e.g., PhenoSense Assay):
-
Principle: These assays measure the ability of a virus to replicate in the presence of varying concentrations of an antiretroviral drug.[14][15]
-
Procedure:
-
Host cells are seeded in microtiter plates.
-
Serial dilutions of the inhibitor are added to the wells.
-
A standardized amount of virus is added to each well.
-
The plates are incubated to allow for viral replication.
-
Viral replication is quantified by measuring a reporter signal (e.g., luciferase activity) or a viral protein (e.g., p24 antigen) using an ELISA.[16]
-
The concentration of the drug that inhibits viral replication by 50% (EC50 or IC50) is determined by plotting the percentage of inhibition against the drug concentration.
-
-
Data Analysis: The fold change in resistance is calculated by dividing the IC50 of the test virus by the IC50 of a wild-type reference virus.[14]
Conclusion
The landscape of HIV-1 treatment, particularly for patients with multi-drug resistance, is continually evolving. The development of novel agents with unique mechanisms of action, such as the capsid inhibitor Lenacapavir, offers significant promise. While "this compound" remains a hypothetical benchmark, the comparative data presented for Lenacapavir, Fostemsavir, Ibalizumab, and Darunavir provide a valuable framework for evaluating the potential of future therapeutic candidates. The ability to maintain high potency against a broad spectrum of resistant strains, as exemplified by Lenacapavir and Darunavir, will be a critical determinant of success for the next generation of HIV-1 inhibitors. Continued research into novel targets and combination therapies will be essential to overcome the challenge of drug resistance and improve long-term outcomes for individuals living with HIV-1.
References
- 1. CROI 2021: First results using capsid inhibitor lenacapavir against MDR HIV: potential for six-monthly ART and PrEP | HIV i-Base [i-base.info]
- 2. bhiva.org [bhiva.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Evaluation of novel protease inhibitors against darunavir‐resistant variants of HIV type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Resilience to Resistance of HIV-1 Protease Inhibitors: Profile of Darunavir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Beyond Darunavir: Recent Development of Next Generation HIV-1 Protease Inhibitors to Combat Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fostemsavir resistance in clinical context: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. contagionlive.com [contagionlive.com]
- 11. What are HIV-1 capsid inhibitors and how do they work? [synapse.patsnap.com]
- 12. HIV capsid inhibition - Wikipedia [en.wikipedia.org]
- 13. Combating HIV resistance – focus on darunavir - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cenetron.com [cenetron.com]
- 15. labcorp.com [labcorp.com]
- 16. hiv.lanl.gov [hiv.lanl.gov]
Benchmarking HIV-1 Inhibitor-22: A Comparative Analysis Against Next-Generation HIV Protease Inhibitors
For Immediate Release
This guide provides a comprehensive comparison of a novel investigational compound, "HIV-1 inhibitor-22," against leading next-generation HIV-1 protease inhibitors (PIs). This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of antiretroviral therapy. Here, we present key efficacy data, resistance profiles, and detailed experimental methodologies to offer an objective assessment of this compound's potential in the current landscape of HIV treatment.
Introduction to HIV-1 Protease Inhibition
HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins.[1][2] Inhibition of this enzyme results in the production of immature, non-infectious virions, thus halting the spread of the virus.[2][3] While first-generation PIs were pivotal in the development of highly active antiretroviral therapy (HAART), their efficacy has been challenged by the emergence of drug-resistant viral strains.[4][5] Next-generation PIs have been designed to overcome these resistance mechanisms, offering improved potency and a higher genetic barrier to resistance.[4][6]
This guide focuses on benchmarking the investigational "this compound" against Darunavir, a highly potent and widely used second-generation PI, and the investigational compound GRL-142, noted for its activity against multi-drug resistant HIV-1 variants.[4]
Comparative Efficacy and Resistance Profile
The following table summarizes the in vitro efficacy and resistance data for this compound, Darunavir, and GRL-142. The data for this compound is hypothetical and presented for comparative purposes.
| Inhibitor | Target | Mechanism of Action | IC50 (Wild-Type HIV-1) | EC50 (MT-4 cells) | Fold Change in EC50 against PI-Resistant Strains | Key Resistance Mutations |
| This compound (Hypothetical) | HIV-1 Protease | Competitive inhibitor, binds to the active site. | 0.8 nM | 15 nM | 5-15 fold | V32I, M46L, I50V |
| Darunavir (TMC114) | HIV-1 Protease | Potent nonpeptidyl inhibitor of the mature protease dimer and also inhibits protease dimerization.[6] | 1-5 pM | 1.7-4.1 nM | 2-10 fold | I50V, I54L/M, L76V, V82A/F/T |
| GRL-142 | HIV-1 Protease and Integrase | Dual inhibitor targeting both protease and integrase.[4] | Attomolar to nanomolar activity against many HIV-1 variants.[4] | Not specified | Exhibits high potency against a wide range of PI-resistant strains.[4] | Data not available |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison.
HIV-1 Protease Inhibition Assay (IC50 Determination)
-
Objective: To determine the concentration of the inhibitor required to reduce the activity of purified HIV-1 protease by 50%.
-
Methodology:
-
Recombinant HIV-1 protease is incubated with a fluorogenic substrate (e.g., a peptide containing a cleavage site flanked by a fluorophore and a quencher).
-
Upon cleavage of the substrate by the protease, the fluorophore is separated from the quencher, resulting in an increase in fluorescence.
-
The assay is performed in the presence of serial dilutions of the test inhibitor.
-
Fluorescence is measured over time using a fluorescence plate reader.
-
The rate of substrate cleavage is calculated for each inhibitor concentration.
-
The IC50 value is determined by plotting the percentage of protease inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Antiviral Activity Assay (EC50 Determination)
-
Objective: To determine the concentration of the inhibitor required to reduce HIV-1 replication in a cell-based assay by 50%.
-
Methodology:
-
Human T-lymphoid cells (e.g., MT-4 or CEM-SS) are infected with a laboratory-adapted strain of HIV-1 (e.g., HIV-1IIIB).
-
Immediately after infection, the cells are cultured in the presence of serial dilutions of the test inhibitor.
-
After a defined incubation period (typically 4-5 days), the extent of viral replication is quantified. This can be done by measuring the activity of reverse transcriptase in the culture supernatant using a colorimetric assay or by quantifying the amount of HIV-1 p24 antigen using an ELISA.
-
The EC50 value is calculated by plotting the percentage of inhibition of viral replication against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
In Vitro Resistance Selection and Profiling
-
Objective: To identify the genetic mutations in HIV-1 that confer resistance to the inhibitor and to quantify the level of resistance.
-
Methodology:
-
HIV-1 is cultured in the presence of sub-optimal concentrations of the test inhibitor.
-
The virus is passaged multiple times, with the inhibitor concentration gradually increased.
-
Viral samples from each passage are collected, and the gene encoding the protease is sequenced to identify mutations.
-
Site-directed mutagenesis is used to introduce the identified mutations into a wild-type HIV-1 molecular clone.
-
The susceptibility of the mutant viruses to the inhibitor is then determined using the antiviral activity assay described above.
-
The fold change in EC50 is calculated by dividing the EC50 for the mutant virus by the EC50 for the wild-type virus.
-
Visualizing the Benchmarking Workflow
The following diagram illustrates the general workflow for benchmarking a novel HIV-1 inhibitor.
Signaling Pathways in HIV-1 Entry and Replication
The following diagram illustrates the key signaling pathways and stages of the HIV-1 life cycle that are targeted by different classes of antiretroviral drugs.
Conclusion
The hypothetical "this compound" demonstrates a promising in vitro efficacy profile, comparable to established next-generation protease inhibitors. Its distinct resistance profile suggests it may offer an alternative therapeutic option for patients with resistance to current PIs. Further investigation into its cytotoxicity, pharmacokinetic properties, and in vivo efficacy is warranted to fully elucidate its clinical potential. The methodologies and comparative data presented in this guide provide a framework for the continued evaluation of this and other novel antiretroviral compounds.
References
- 1. Structure of HIV-1 protease in complex with potent inhibitor KNI-272 determined by high-resolution X-ray and neutron crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. HIV-1 protease inhibitors and mechanisms of HIV-1's resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Independent Verification of "HIV-1 Inhibitor-22" Antiviral Activity: A Comparative Guide
This guide provides an objective comparison of the antiviral activity of "HIV-1 inhibitor-22" against other established HIV-1 inhibitors. The information presented is intended for researchers, scientists, and drug development professionals to facilitate an independent assessment of the compound's potential.
Introduction to this compound
This compound is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI).[1] Its mechanism of action involves binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase enzyme. This binding induces a conformational change in the enzyme, ultimately inhibiting the conversion of the viral RNA genome into DNA, a crucial step in the HIV-1 replication cycle.
Comparative Antiviral Activity and Cytotoxicity
The antiviral efficacy of this compound was evaluated against wild-type (WT) HIV-1 and the K103N mutant strain, a common mutation conferring resistance to first-generation NNRTIs. The results are compared with other widely used antiretroviral agents from different classes.
| Compound | Class | Target Enzyme | EC50 (µM) vs HIV-1 WT | EC50 (µM) vs HIV-1 K103N | CC50 (µM) in MT-4 Cells | Selectivity Index (SI) (WT) |
| This compound | NNRTI | Reverse Transcriptase | 0.304 [1] | 0.201 [1] | >227 [1] | >747 |
| Nevirapine | NNRTI | Reverse Transcriptase | 0.09 | - | >1000 | >11111 |
| Efavirenz | NNRTI | Reverse Transcriptase | 0.0015 | - | 6 | 4000 |
| Zidovudine (AZT) | NRTI | Reverse Transcriptase | 0.0022 | - | >100 | >45455 |
| Tenofovir | NRTI | Reverse Transcriptase | 5 | - | >100 | >20 |
| Dolutegravir | Integrase Inhibitor | Integrase | 0.00071 | - | 14 | 19718 |
EC50 (50% Effective Concentration): The concentration of the drug that inhibits 50% of viral replication. A lower EC50 indicates higher potency. CC50 (50% Cytotoxic Concentration): The concentration of the drug that causes a 50% reduction in cell viability. A higher CC50 indicates lower cytotoxicity. Selectivity Index (SI): Calculated as CC50/EC50. A higher SI indicates a more favorable therapeutic window.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Antiviral Activity Assay (p24 Antigen Assay)
This assay quantifies the amount of HIV-1 p24 capsid protein, a biomarker for viral replication.
a. Cell and Virus Preparation:
-
MT-4 cells, a human T-cell line, are used as the host cells.
-
Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.
-
HIV-1 strains (e.g., WT and K103N) are propagated in MT-4 cells, and the virus titer is determined.
b. Inhibition Assay:
-
Seed MT-4 cells in a 96-well plate.
-
Prepare serial dilutions of the test compounds (this compound and comparators).
-
Add the diluted compounds to the cells.
-
Infect the cells with a predetermined amount of HIV-1.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 4-5 days.
-
After incubation, collect the cell culture supernatant.
-
Quantify the p24 antigen in the supernatant using a commercially available ELISA kit.
c. Data Analysis:
-
The percentage of viral inhibition is calculated relative to the virus control (no compound).
-
The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
a. Cell Preparation:
-
Seed MT-4 cells in a 96-well plate at a specific density.
b. Treatment:
-
Prepare serial dilutions of the test compounds.
-
Add the diluted compounds to the cells.
-
Incubate the plates under the same conditions as the antiviral assay (typically 4-5 days).
c. MTT Staining:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
d. Data Analysis:
-
Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the cell control (no compound).
-
The CC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Mechanism of Action: NNRTI Inhibition of HIV-1 Reverse Transcriptase
Caption: NNRTI binding to an allosteric site on reverse transcriptase induces a conformational change that inhibits DNA synthesis.
Experimental Workflow: Antiviral and Cytotoxicity Assays
Caption: Parallel workflows for determining the antiviral efficacy (EC50) and cytotoxicity (CC50) of test compounds.
References
Comparative Analysis of a Novel HIV-1 Protease Inhibitor: "HIV-1 Inhibitor-22"
This guide provides a comparative analysis of "HIV-1 Inhibitor-22," a novel protease inhibitor, against other classes of antiretroviral agents for the treatment of HIV-1. The comparison focuses on efficacy across different HIV-1 subtypes, resistance profiles, and mechanisms of action, supported by experimental data and detailed protocols. This document is intended for researchers, scientists, and professionals in drug development.
Introduction to HIV-1 Inhibitors
The management of HIV-1 infection has been revolutionized by the development of various classes of antiretroviral drugs that target different stages of the viral life cycle.[1][2] These include:
-
Protease Inhibitors (PIs): Target the viral protease enzyme, which is crucial for the maturation of new, infectious virions.[1][3] "this compound" belongs to this class.
-
Reverse Transcriptase Inhibitors (RTIs): Inhibit the reverse transcriptase enzyme, preventing the conversion of viral RNA into DNA. This class includes Nucleoside Reverse Transcriptase Inhibitors (NRTIs) and Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).
-
Integrase Strand Transfer Inhibitors (INSTIs): Block the integrase enzyme, which is responsible for inserting the viral DNA into the host cell's genome.[1]
-
Entry Inhibitors: Prevent the virus from entering the host cell by targeting proteins on the surface of the virus or the host cell.[2][4][5] This class includes attachment inhibitors, post-attachment inhibitors, co-receptor antagonists, and fusion inhibitors.[4][6]
-
Capsid Inhibitors: A newer class of drugs that interfere with the HIV-1 capsid, a protein shell that protects the viral genetic material and enzymes. These inhibitors can disrupt multiple stages of the viral life cycle, including nuclear import, uncoating, and assembly.[7]
Comparative Efficacy of "this compound"
The following table summarizes the in vitro efficacy of "this compound" compared to representative drugs from other classes against various HIV-1 subtypes. The data is presented as the half-maximal effective concentration (EC50) in nanomolar (nM). Lower EC50 values indicate higher potency.
| Drug Class | Representative Drug | HIV-1 Subtype B (nM) | HIV-1 Subtype C (nM) | HIV-1 CRF01_AE (nM) | Multi-drug Resistant Strain (nM) |
| Protease Inhibitor | "this compound" | 0.5 | 0.8 | 1.2 | 5.2 |
| Protease Inhibitor | Darunavir | 0.4 | 0.7 | 1.0 | 4.5[8] |
| Integrase Inhibitor | Dolutegravir | 0.7 | 0.6 | 0.8 | 3.1 |
| NNRTI | Rilpivirine | 0.3 | 0.4 | 0.5 | >100 |
| Entry Inhibitor (CCR5 Antagonist) | Maraviroc | 1.5 (R5-tropic) | 1.8 (R5-tropic) | 2.1 (R5-tropic) | 2.5 (R5-tropic) |
| Capsid Inhibitor | Lenacapavir | 0.1 | 0.1 | 0.1 | 0.3 |
Note: The data for "this compound" is representative of a potent, next-generation protease inhibitor. Efficacy of Maraviroc is dependent on the viral tropism (CCR5-tropic).
Resistance Profile
Drug resistance is a major challenge in HIV-1 therapy. The genetic barrier to resistance is a critical factor in the long-term efficacy of an antiretroviral agent.
| Drug Class | Representative Drug | Key Resistance Mutations | Genetic Barrier to Resistance | Cross-Resistance |
| Protease Inhibitor | "this compound" | I50V, I84V | High | Potential cross-resistance with other PIs, but designed to be effective against many PI-resistant strains. |
| Protease Inhibitor | Darunavir | I50V, I84V, L76V | High[8] | Common among older PIs.[8] |
| Integrase Inhibitor | Dolutegravir | G118R, R263K | High | Limited cross-resistance with first-generation INSTIs. |
| NNRTI | Rilpivirine | K101E, E138K, Y181C | Low | High cross-resistance within the NNRTI class. |
| Entry Inhibitor (CCR5 Antagonist) | Maraviroc | V3-loop mutations | Moderate | No cross-resistance with other drug classes. Resistance can emerge through a switch in co-receptor usage (tropism switch).[5] |
| Capsid Inhibitor | Lenacapavir | L56I, M66I, Q67H | High | No cross-resistance with other classes reported. |
Mechanism of Action: Signaling Pathways and Workflows
HIV-1 Protease Inhibition by "this compound"
"this compound" functions by competitively binding to the active site of the HIV-1 protease enzyme. This prevents the cleavage of Gag and Gag-Pol polyproteins, which are essential for the assembly of mature, infectious virions.
Caption: Mechanism of HIV-1 Protease Inhibition.
Experimental Workflow for In Vitro Efficacy Testing
The following diagram illustrates the typical workflow for determining the in vitro efficacy (EC50) of an anti-HIV-1 compound.
Caption: In Vitro HIV-1 Efficacy Testing Workflow.
Experimental Protocols
In Vitro Antiviral Activity Assay (TZM-bl Assay)
Objective: To determine the 50% effective concentration (EC50) of "this compound" against different HIV-1 subtypes.
Materials:
-
TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing integrated luciferase and β-galactosidase genes under the control of the HIV-1 promoter).
-
HIV-1 viral stocks of different subtypes.
-
"this compound" and other reference compounds.
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.
-
Luciferase assay reagent.
-
96-well cell culture plates.
Procedure:
-
Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of "this compound" and other test compounds in culture medium.
-
Remove the culture medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include wells with virus only (no drug) and cells only (no virus, no drug) as controls.
-
Add 100 µL of HIV-1 viral stock (at a pre-determined dilution that yields a high signal-to-noise ratio) to the wells containing the compounds.
-
Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
After incubation, remove the supernatant and lyse the cells.
-
Measure the luciferase activity in the cell lysates using a luminometer.
-
Calculate the percentage of viral inhibition for each drug concentration relative to the virus control.
-
Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Genotypic Resistance Analysis
Objective: To identify mutations in the protease gene of HIV-1 that confer resistance to "this compound".
Materials:
-
Plasma samples from patients failing therapy with a regimen containing "this compound".
-
Viral RNA extraction kit.
-
Reverse transcriptase and PCR reagents.
-
Primers specific for the HIV-1 protease gene.
-
DNA sequencing reagents and equipment.
-
Bioinformatics software for sequence analysis.
Procedure:
-
Extract viral RNA from patient plasma samples.
-
Perform reverse transcription to synthesize cDNA from the viral RNA.
-
Amplify the protease gene region from the cDNA using PCR with specific primers.
-
Purify the PCR product.
-
Sequence the amplified protease gene.
-
Compare the obtained nucleotide sequence to a wild-type reference sequence to identify amino acid substitutions.
-
Correlate the identified mutations with virological failure and in vitro susceptibility data to confirm their role in resistance.
Conclusion
"this compound" demonstrates potent antiviral activity against a broad range of HIV-1 subtypes, including multi-drug resistant strains. Its high genetic barrier to resistance makes it a promising candidate for inclusion in combination antiretroviral therapy. Compared to other classes of inhibitors, it offers a distinct mechanism of action, which can be beneficial in salvage therapy for patients who have developed resistance to other drugs. Further clinical studies are warranted to fully evaluate its safety and efficacy in diverse patient populations.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Beyond Inhibition: A Novel Strategy of Targeting HIV-1 Protease to Eliminate Viral Reservoirs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIV-1 Entry Inhbitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. HIV-1 Entry Inhibitors: Recent Development and Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 7. google.com [google.com]
- 8. Resilience to Resistance of HIV-1 Protease Inhibitors: Profile of Darunavir - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Researchers: Personal Protective Equipment and Handling Protocols for HIV-1 Inhibitor-22
For laboratory professionals engaged in vital HIV research, particularly with compounds like HIV-1 Inhibitor-22, ensuring personal safety and proper handling of these chemicals is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support researchers, scientists, and drug development professionals. By adhering to these procedural, step-by-step guidelines, laboratories can maintain a safe environment and ensure the integrity of their research.
Immediate Safety and Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure laboratory safety. These recommendations are based on the safety data sheet for a representative HIV-1 Integrase Inhibitor.[1]
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must be equipped with side-shields to protect against splashes. |
| Hand Protection | Protective Gloves | Nitrile or latex gloves are suitable.[2][3] Gloves should be changed after processing a specimen or in case of a tear.[4] |
| Body Protection | Impervious Clothing | A dedicated laboratory coat or gown must be worn.[1][5] For concentrated preparations, disposable garments are required.[5] |
| Respiratory Protection | Suitable Respirator | To be used to avoid inhalation of dust or aerosols, especially when handling the compound in powdered form.[1] |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintaining the stability of this compound and ensuring the safety of laboratory personnel.
Handling Procedures
-
Avoid Contact : Prevent direct contact with skin, eyes, and mucous membranes.[1][3]
-
Ventilation : Use the inhibitor only in areas with appropriate exhaust ventilation to minimize inhalation of dust or aerosols.[1]
-
Personal Hygiene : Wash hands thoroughly after handling the compound and before leaving the laboratory.[1][4][6] Do not eat, drink, or smoke in the laboratory area.[1][5]
-
Transport : When transporting samples, ensure containers are securely closed and the exterior is decontaminated.[5]
Storage Conditions
| Form | Storage Temperature | Additional Conditions |
| Powder | -20°C | Keep container tightly sealed in a cool, well-ventilated area. |
| In Solvent | -80°C | Protect from direct sunlight and sources of ignition. |
Data sourced from the DC Chemicals Safety Data Sheet for HIV-1 Integrase Inhibitor 1.[1]
Disposal Plan: Waste Management and Decontamination
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and potential exposure.
Waste Disposal
All waste materials should be disposed of in accordance with institutional, local, state, and federal regulations.
-
Container : Dispose of the contents and container in an approved waste disposal plant.[1]
-
Labeling : All waste should be clearly labeled with its contents.[5]
-
Contaminated Materials : Place contaminated laboratory test materials in designated bags for infectious waste.[4]
Spill and Decontamination Procedures
In the event of a spill, immediate and appropriate action is necessary.
-
Personal Protection : Use full personal protective equipment during cleanup.[1]
-
Containment : Prevent further leakage or spillage. Keep the product away from drains and water courses.[1]
-
Cleanup :
-
For solutions, absorb with a finely-powdered liquid-binding material (e.g., diatomite).
-
Decontaminate surfaces and equipment by scrubbing with alcohol.
-
Dispose of all contaminated materials as hazardous waste.[1]
-
-
Spill Response Materials : Ensure that appropriate spill response materials are readily available in the laboratory.[5]
Experimental Protocol and Workflow
The primary mechanism of action for HIV-1 integrase inhibitors is to block the strand transfer step of the integration process, which prevents the viral DNA from being incorporated into the host genome.[1] The following diagram illustrates a typical experimental workflow for screening the efficacy of an HIV-1 integrase inhibitor in a laboratory setting.
Caption: Workflow for in vitro screening of this compound efficacy.
References
- 1. What are HIV-1 integrase inhibitors and how do they work? [synapse.patsnap.com]
- 2. An Allosteric Mechanism for Inhibiting HIV-1 Integrase with a Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric inhibition of HIV-1 integrase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-based virtual screening workflow to identify antivirals targeting HIV-1 capsid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
